Product packaging for Baumycin C1(Cat. No.:CAS No. 63084-42-4)

Baumycin C1

Cat. No.: B1284055
CAS No.: 63084-42-4
M. Wt: 555.5 g/mol
InChI Key: AQFSEUJDYAJBPS-RWNSZTQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baumycin C1 is an anthracycline antibiotic closely related to the clinically important compounds daunorubicin and doxorubicin . Baumycins are a group of glycosylated anthracycline natural products isolated from Streptomyces species, including Streptomyces peucetius . These compounds are characterized by a complex structure featuring an anthracycline aglycone linked to a deoxysugar moiety. The distinguishing feature of many baumycins is the presence of an unusual acid-labile acetal appendage linked to the daunosamine sugar, which differentiates them from the simpler structures of daunorubicin and doxorubicin . These compounds exhibit potent biological activity by interacting with DNA and interfering with topoisomerase II function, a established mechanism of action for the anthracycline class . This activity leads to the inhibition of nucleic acid synthesis and triggers apoptosis in susceptible cells, making them valuable tools for investigating cancer biology and cytotoxic mechanisms . Research with this compound can provide insights into the structure-activity relationships of anthracycline antibiotics and contribute to the development of novel chemotherapeutic strategies . This product is classified as Research Use Only (RUO) . It is intended for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO11 B1284055 Baumycin C1 CAS No. 63084-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO11/c1-11-23(32)15(29-10-30)7-18(39-11)40-17-9-28(37,12(2)31)8-14-20(17)27(36)22-21(25(14)34)24(33)13-5-4-6-16(38-3)19(13)26(22)35/h4-6,10-11,15,17-18,23,32,34,36-37H,7-9H2,1-3H3,(H,29,30)/t11-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSEUJDYAJBPS-RWNSZTQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63084-42-4
Record name N-Formyldaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Origin of Baumycin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycin C1 is a naturally occurring anthracycline antibiotic that has garnered interest within the scientific community for its structural novelty and potential therapeutic applications. This technical guide provides an in-depth exploration of the origin of this compound, detailing its microbial source, biosynthetic pathway, and biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a thorough understanding of this compound's origins and potential.

Introduction

This compound belongs to the baumycin complex, a group of anthracycline antibiotics produced by the bacterium Streptomyces coeruleorubidus.[1] These compounds are co-metabolites of the clinically important anticancer agents, daunorubicin and doxorubicin, which are produced by Streptomyces peucetius.[2] The defining structural feature of the baumycins is the presence of a unique acetal moiety attached to the daunosamine sugar, which distinguishes them from other anthracyclines. This guide will delve into the microbial production of this compound, the intricate biosynthetic pathway responsible for its formation, and its biological properties.

Microbial Origin and Fermentation

This compound is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces coeruleorubidus. This species of Streptomyces has been isolated from soil and is known to produce a variety of bioactive compounds.

Fermentation Parameters for Streptomyces coeruleorubidus

While specific fermentation yields for this compound are not extensively reported in publicly available literature, general fermentation conditions for the production of anthracyclines by Streptomyces species can be adapted. A typical fermentation protocol would involve the following steps:

Experimental Protocol: Fermentation of Streptomyces coeruleorubidus

  • Inoculum Preparation:

    • A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments of S. coeruleorubidus into a seed medium.

    • The seed culture is incubated at 28-30°C for 2-3 days with shaking at 200-250 rpm.

  • Production Medium:

    • A suitable production medium for anthracycline production often contains a combination of carbon and nitrogen sources, as well as trace elements. A representative medium composition is provided in the table below.

  • Fermentation Conditions:

    • The production culture is inoculated with the seed culture (typically 5-10% v/v).

    • Fermentation is carried out in baffled flasks or a fermenter at 28-30°C with vigorous aeration and agitation for 5-7 days.

    • The pH of the medium is typically maintained between 6.8 and 7.2.

  • Monitoring Production:

    • The production of this compound can be monitored by periodically taking samples from the fermentation broth, extracting the metabolites, and analyzing them by High-Performance Liquid Chromatography (HPLC).

Component Concentration (g/L)
Glucose20
Soluble Starch10
Soybean Meal15
Yeast Extract5
K2HPO41
MgSO4·7H2O0.5
NaCl0.5
CaCO32
Trace Elements Solution1 mL
pH 7.0

Isolation and Purification

The isolation and purification of this compound from the fermentation broth is a critical step for its characterization and further study. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

    • The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic pH (e.g., pH 4-5).

    • The organic extracts are combined and concentrated under reduced pressure.

  • Chromatographic Purification:

    • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC.

    • Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid).

  • Structure Elucidation:

    • The purified this compound is characterized using various spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the well-characterized pathway of daunorubicin and doxorubicin. The key differentiating step is the formation of the unique acetal moiety, a process initiated by the enzyme DnmZ.

The Role of the dox Gene Cluster

The biosynthetic gene cluster responsible for daunorubicin production, known as the dox cluster, also contains the genes necessary for the initial steps of baumycin biosynthesis.

The DnmZ-Catalyzed Reaction: A Key Step in Baumycin Formation

The enzyme DnmZ is a nitrososynthase that plays a pivotal role in the formation of the baumycin acetal. It catalyzes the four-electron oxidation of the amino sugar, TDP-L-epi-vancosamine, to its corresponding nitroso derivative. This intermediate is then proposed to undergo a retro-aldol-like reaction, leading to the cleavage of the C3'-C4' bond and the eventual formation of the acetal precursor.

Experimental Protocol: Elucidation of the Biosynthetic Pathway

  • Gene Knockout Studies: To confirm the function of specific genes in the biosynthetic pathway, targeted gene knockout experiments can be performed. For example, deleting the dnmZ gene in a baumycin-producing strain would be expected to abolish baumycin production.

  • Heterologous Expression: Genes of interest from the biosynthetic pathway can be expressed in a heterologous host, such as E. coli or a different Streptomyces species, to study the function of the encoded enzymes in isolation.

  • Precursor Feeding Studies: Labeled precursors can be fed to the producing organism, and the incorporation of the label into the final product can be tracked using techniques like Mass Spectrometry or NMR spectroscopy to delineate the biosynthetic route.

Signaling Pathway Diagram

Baumycin_Biosynthesis Simplified Biosynthetic Pathway of this compound A Primary Metabolism B Polyketide Synthase (PKS) & associated enzymes A->B C Aklanonic Acid B->C D Aklavinone C->D E Daunorubicin Aglycone D->E H Daunorubicin E->H Glycosylation F TDP-D-glucose G TDP-L-daunosamine F->G I TDP-L-epi-vancosamine F->I G->H O This compound H->O Glycosylation N K Oxidized Sugar Intermediate I->K Oxidation J J DnmZ (Nitrososynthase) L Retro-aldol-like reaction K->L M Acetal Precursor L->M M->O N Glycosyltransferase

References

The Discovery and Characterization of Baumycin C1 from Streptomyces peucetius: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baumycin C1, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces peucetius. Co-produced with the clinically significant anticancer agents daunorubicin and doxorubicin, the baumycins are distinguished by a unique acetal moiety at the C-4' position of the daunosamine sugar. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Introduction

Streptomyces peucetius is a well-established producer of potent antineoplastic anthracyclines, most notably daunorubicin and doxorubicin. In addition to these widely used chemotherapeutics, this actinomycete synthesizes a variety of related compounds, including the baumycin complex. The baumycins, including this compound, are glycosylated anthracyclines that share the same aglycone as daunorubicin but possess a distinct modification on the daunosamine sugar. This structural variation, specifically the presence of an acetal group, has prompted interest in their biosynthesis and potential biological activity.

Isolation and Purification of the Baumycin Complex

The isolation of baumycins from the fermentation broth of Streptomyces peucetius involves a multi-step process designed to separate these compounds from other co-produced anthracyclines and metabolites. A general workflow for the isolation and purification is outlined below.

Experimental Workflow for Baumycin Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation S. peucetius Fermentation Centrifugation Centrifugation (Separate Mycelia and Supernatant) Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of Supernatant (e.g., Chloroform) Centrifugation->Solvent_Extraction Evaporation Evaporation to Dryness Solvent_Extraction->Evaporation Silica_Gel_Chromatography Silica Gel Chromatography Evaporation->Silica_Gel_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel_Chromatography->HPLC Crystallization Crystallization of this compound HPLC->Crystallization

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

2.1. Fermentation of Streptomyces peucetius

  • Strain: Streptomyces peucetius (e.g., ATCC 27952).

  • Medium: A suitable production medium such as APM (16 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 1 g/L KH2PO4, 1 g/L MgSO4·7H2O, pH 7.2).

  • Culture Conditions: Inoculate the production medium with a seed culture of S. peucetius. Incubate at 28-30°C for 5-7 days with shaking at 200-250 rpm.

2.2. Extraction of Crude Anthracyclines

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

  • Adjust the pH of the supernatant to 8.0-8.5 with a suitable base (e.g., NaOH).

  • Extract the supernatant multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

2.3. Purification of this compound

  • Subject the crude extract to silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the baumycin complex.

  • Pool the baumycin-containing fractions and concentrate them.

  • Further purify the mixture using high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to isolate individual baumycins, including this compound.

Structure Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as established in the foundational work by Takahashi et al. in 1977.

Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₂₉NO₁₁
Molecular Weight 555.53 g/mol
Appearance Reddish-orange crystalline solid
Solubility Soluble in methanol, chloroform

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Aglycone (in ppm, relative to TMS)

CarbonExpected Chemical Shift (ppm)
1~160
2~110
3~135
4~155
4a~115
5~186
5a~135
6~135
6a~110
7~70
8~35
9~70
10~30
10a~120
11~186
11a~135
12~156
12a~110
4-OCH₃~56
9-COCH₃~210
9-COCH₃~25

Note: These are approximate values based on related compounds. Actual values may vary.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueInterpretation
556.16[M+H]⁺
413.08Loss of the daunosamine with acetal moiety
143.08Daunosamine with acetal moiety fragment

Proposed Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces peucetius is believed to follow the general pathway for daunorubicin and doxorubicin, with additional enzymatic steps for the formation of the characteristic acetal group on the daunosamine sugar.[1] The core anthracycline structure is synthesized by a type II polyketide synthase (PKS).

Proposed Biosynthetic Pathway

baumycin_biosynthesis cluster_pks Polyketide Synthesis cluster_aglycone Aglycone Tailoring cluster_sugar Sugar Biosynthesis & Glycosylation cluster_acetal Acetal Formation Propionyl_CoA Propionyl-CoA PKS Type II PKS (dps genes) Propionyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA Malonyl_CoA->PKS Aklanonic_Acid Aklanonic Acid PKS->Aklanonic_Acid Aklavinone Aklavinone Aklanonic_Acid->Aklavinone Multiple steps Epsilon_Rhodomycinone ε-Rhodomycinone Aklavinone->Epsilon_Rhodomycinone Daunorubicin Daunorubicin Epsilon_Rhodomycinone->Daunorubicin Glucose_1_P Glucose-1-Phosphate TDP_Daunosamine TDP-L-daunosamine Glucose_1_P->TDP_Daunosamine dnm genes TDP_Daunosamine->Daunorubicin Glycosyltransferase Glycosyltransferase (dnrH) Baumycin_C1 This compound Daunorubicin->Baumycin_C1 Unknown_Sugar Unknown C3''-methyl deoxysugar precursor DnmZ DnmZ (Nitrososynthase) Unknown_Sugar->DnmZ Ring_Cleavage Ring Cleavage DnmZ->Ring_Cleavage Acetal_Formation Acetal Formation on Daunosamine Ring_Cleavage->Acetal_Formation Acetal_Formation->Baumycin_C1

Caption: Proposed biosynthetic pathway of this compound in S. peucetius.

The distinguishing feature of baumycin biosynthesis is the formation of the acetal moiety. It is suggested that an unknown C3''-methyl deoxysugar undergoes cleavage between the C3'' and C4'' positions.[1] This reaction is initiated by the enzyme DnmZ, an amino sugar nitrososynthase, which is encoded within the daunorubicin/doxorubicin biosynthetic gene cluster.[1]

Biological Activity

This compound, along with other members of the baumycin complex, exhibits cytotoxic activity against various cancer cell lines. The in vitro cytotoxicity of this compound has been evaluated against L1210 leukemia cells.

Table 4: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µg/mL)
L12100.02

This data suggests that this compound possesses potent cytotoxic activity, comparable to other anthracycline antibiotics.

Conclusion

This compound is a fascinating natural product from Streptomyces peucetius that represents a structural variation on the clinically important anthracycline scaffold. This guide has provided a detailed overview of its discovery, the methodologies for its isolation and characterization, its proposed biosynthetic pathway, and its biological activity. Further research into the baumycins, particularly regarding their detailed mechanism of action and potential for analogue synthesis, may open new avenues for the development of novel anticancer agents. The information presented herein serves as a foundational resource for scientists and researchers dedicated to the exploration of microbial secondary metabolites and their therapeutic potential.

References

The Chemical Architecture of Baumycin C1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class of compounds. Designed for researchers, scientists, and professionals in drug development, this guide details the molecular framework, spectroscopic data, and relevant biological pathways associated with this potent molecule.

Core Chemical Structure and Properties

This compound is a glycosidic anthracycline, a class of compounds known for their therapeutic efficacy in oncology. Its structure is characterized by a tetracyclic aglycone, chromophore moiety, linked to a daunosamine sugar derivative.

The molecular formula of this compound is C28H29NO11, with a molecular weight of 555.53 g/mol .[1] The systematic IUPAC name for this compound is N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC28H29NO11[1]
Molecular Weight555.53 g/mol [1]
IUPAC NameN-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide[2]
CAS Number63084-42-4

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available peak list for the ¹H and ¹³C NMR spectra of this compound is not readily found in the reviewed literature, the foundational work by Takahashi et al. in 1977 utilized Magnetic Resonance Spectroscopy to determine the structures of this compound and its analogues.[3] The expected chemical shifts can be inferred from the known spectra of the closely related and well-characterized anthracycline, Daunorubicin.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound (based on Daunorubicin data)

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aglycone Aromatic Protons7.0 - 8.0110 - 140
Aglycone Aliphatic Protons1.5 - 5.020 - 80
Daunosamine Anomeric Proton~5.5~100
Daunosamine Methyl Group~1.2~17
Acetyl Group Protons~2.4~30 (CH3), ~210 (C=O)
Methoxy Group Protons~4.0~57
Formyl Proton~8.0~163

Note: These are predicted values and should be confirmed with experimental data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure. Electrospray Ionization (ESI) is a common technique for the analysis of anthracyclines. The fragmentation of this compound is expected to involve the cleavage of the glycosidic bond, separating the aglycone from the daunosamine sugar moiety.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

FragmentDescriptionExpected m/z
[M+H]⁺Protonated molecule556.18
[Aglycone+H]⁺Protonated aglycone moiety399.10
[Sugar]⁺Daunosamine derivative moiety158.08

Experimental Protocols

The isolation and structural characterization of this compound involve a series of well-established laboratory procedures.

Isolation and Purification of this compound

A general protocol for the isolation of baumycins from Streptomyces culture is as follows:

  • Fermentation: Culturing of a this compound-producing Streptomyces strain in a suitable nutrient medium.

  • Extraction: Extraction of the culture broth with an organic solvent such as ethyl acetate or chloroform to partition the anthracyclines.

  • Chromatography:

    • Silica Gel Column Chromatography: Initial separation of the crude extract to fractionate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the baumycin-containing fractions using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water with a small percentage of formic acid).

  • Crystallization: Crystallization of the purified this compound from an appropriate solvent system to obtain a pure sample for analysis.

G cluster_0 Isolation Protocol Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Culture Broth SilicaGel Silica Gel Chromatography Extraction->SilicaGel Crude Extract HPLC Reversed-Phase HPLC SilicaGel->HPLC Enriched Fraction Crystallization Crystallization HPLC->Crystallization Pure this compound G G1P Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose G1P->TDP_Glucose dnmL/rmbA TDP_4k6d_Glucose TDP-4-keto-6-deoxy-D-Glucose TDP_Glucose->TDP_4k6d_Glucose dnmU/rmbC TDP_Daunosamine TDP-L-Daunosamine TDP_4k6d_Glucose->TDP_Daunosamine Series of enzymatic steps Glycosyltransferase Glycosyltransferase TDP_Daunosamine->Glycosyltransferase G BaumycinC1 This compound DNA_Intercalation DNA Intercalation BaumycinC1->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition BaumycinC1->TopoisomeraseII ROS Reactive Oxygen Species Generation BaumycinC1->ROS Sphingomyelinase Sphingomyelinase Activation BaumycinC1->Sphingomyelinase NFkB NF-κB Modulation BaumycinC1->NFkB DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Ceramide Ceramide Production Sphingomyelinase->Ceramide MAPK_JNK MAPK/JNK Activation Ceramide->MAPK_JNK MAPK_JNK->Apoptosis NFkB->Apoptosis

References

Baumycin C1 as a Daunorubicin Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic that belongs to the same family as the well-established chemotherapeutic agent, daunorubicin.[1] Structurally, it is considered an analog of daunorubicin, sharing the core tetracyclic aglycone but with a distinct glycosidic substituent. This guide provides a comprehensive technical overview of this compound, focusing on its relationship to daunorubicin, its presumed mechanisms of action based on its structural class, and the experimental methodologies relevant to its evaluation as a potential anti-cancer agent.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will extensively reference the well-characterized properties and activities of daunorubicin to provide a foundational understanding. The structural similarities suggest that this compound likely shares key biological activities with daunorubicin, including cytotoxicity against cancer cells.

Chemical Structure and Properties

This compound and daunorubicin share the same aglycone, daunomycinone. The key structural difference lies in the aminosugar moiety attached at the C7 position.

Table 1: Chemical Properties of this compound and Daunorubicin

PropertyThis compoundDaunorubicin
Molecular Formula C₂₈H₂₉NO₁₁C₂₇H₂₉NO₁₀
Molecular Weight 555.53 g/mol 527.52 g/mol
CAS Number 63084-42-420830-81-3
Core Structure DaunomycinoneDaunomycinone
Sugar Moiety L-rhodosamine derivativeL-daunosamine

Presumed Mechanism of Action

Based on its structural similarity to daunorubicin, this compound is anticipated to exert its anti-tumor effects through a multi-faceted mechanism of action, primarily targeting DNA and associated nuclear enzymes.

DNA Intercalation

Anthracyclines are planar molecules that can insert themselves between the base pairs of DNA. This intercalation leads to the distortion of the DNA helix, obstructing the processes of DNA replication and transcription.

Topoisomerase II Inhibition

A primary mechanism of action for daunorubicin and its analogs is the inhibition of topoisomerase II.[2][3][4][5] These compounds stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has introduced double-strand breaks. The accumulation of these breaks triggers apoptotic cell death.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This can induce oxidative stress and damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Quantitative Data (Daunorubicin as a Reference)

Table 2: In Vitro Cytotoxicity of Daunorubicin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CCRF-CEMAcute Lymphoblastic Leukemia10 - 50
MOLT-4Acute Lymphoblastic Leukemia10 - 50
SUP-B15Acute Lymphoblastic Leukemia> 100
HL-60Acute Promyelocytic Leukemia50 - 200
U937Histiocytic Lymphoma50 - 200
K562Chronic Myelogenous Leukemia20 - 100
MCF-7Breast Adenocarcinoma50 - 150
HCT-116Colorectal Carcinoma100 - 300

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of anthracycline antibiotics like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound (or a reference compound like daunorubicin) is prepared and added to the wells. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of the compound to inhibit the catalytic activity of topoisomerase II.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and ATP in a suitable reaction buffer.

  • Compound Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC50 value for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).[6][7][8][9][10]

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

  • Cell Treatment: Cells are treated with the compound for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is quadrant-gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways

The cytotoxic effects of daunorubicin and its analogs are mediated through the modulation of several key signaling pathways, ultimately leading to apoptosis.

DNA Damage Response Pathway

The induction of DNA double-strand breaks by topoisomerase II inhibition activates the DNA damage response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

DNA_Damage_Response This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Induction ATM/ATR Kinases ATM/ATR Kinases DNA Double-Strand Breaks->ATM/ATR Kinases Activation p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Cell Cycle Arrest (G1/S, G2/M) Cell Cycle Arrest (G1/S, G2/M) p53 Activation->Cell Cycle Arrest (G1/S, G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: DNA Damage Response Pathway Induced by this compound.

Intrinsic Apoptosis Pathway

DNA damage and cellular stress induced by this compound can activate the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then forms the apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the downstream executioner caspases (e.g., caspase-3).

Intrinsic_Apoptosis_Pathway Cellular Stress (DNA Damage, ROS) Cellular Stress (DNA Damage, ROS) Bax/Bak Activation Bax/Bak Activation Cellular Stress (DNA Damage, ROS)->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, pro-caspase-9) Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, pro-caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, pro-caspase-9)->Caspase-9 Activation Executioner Caspases (Caspase-3) Executioner Caspases (Caspase-3) Caspase-9 Activation->Executioner Caspases (Caspase-3) Apoptosis Apoptosis Executioner Caspases (Caspase-3)->Apoptosis

Caption: Intrinsic Apoptosis Pathway Activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Screening Cytotoxicity Screening Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Xenograft Model Xenograft Model Signaling Pathway Analysis->Xenograft Model Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Efficacy Assessment Efficacy Assessment Toxicity Studies->Efficacy Assessment Lead Optimization Lead Optimization Efficacy Assessment->Lead Optimization Compound Synthesis/Isolation Compound Synthesis/Isolation Compound Synthesis/Isolation->Cytotoxicity Screening

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound, as a structural analog of daunorubicin, holds potential as an anti-cancer agent. While specific experimental data for this compound is currently limited, its chemical similarity to daunorubicin provides a strong basis for predicting its mechanism of action, which likely involves DNA intercalation, topoisomerase II inhibition, and the induction of apoptosis through the DNA damage response and intrinsic apoptotic pathways. Further research is warranted to fully characterize the biological activity of this compound and to determine its potential for clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

An In-depth Technical Guide to the Biosynthesis of Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycins are a class of anthracycline antibiotics produced by Streptomyces peucetius, the same organism responsible for the production of the clinically important anticancer drugs daunorubicin (DNR) and doxorubicin (DXR). Baumycin C1 is a significant member of this family, characterized by a unique acetal moiety attached to the daunosamine sugar of the daunorubicin core structure. This modification has implications for the compound's biological activity and stability. Understanding the biosynthetic pathway of this compound is crucial for the rational design of novel anthracycline derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymes, genetic determinants, and proposed chemical mechanisms.

The Biosynthetic Pathway: An Extension of Daunorubicin Synthesis

The biosynthesis of this compound is intricately linked to the well-established pathway of daunorubicin. It can be conceptually divided into three major stages:

  • Formation of the Aglycone Core (ε-Rhodomycinone): This involves a type II polyketide synthase (PKS) that iteratively condenses malonyl-CoA extender units to a propionyl-CoA starter unit, followed by a series of cyclization, aromatization, and tailoring reactions to form the tetracyclic aglycone, ε-rhodomycinone.

  • Synthesis of the Daunosamine Sugar Moiety: The deoxysugar L-daunosamine is synthesized from glucose-1-phosphate and attached to a thymidine diphosphate (TDP) carrier molecule, forming TDP-L-daunosamine.

  • Glycosylation and Tailoring Steps Leading to this compound: This stage represents the divergence from the daunorubicin pathway, involving the modification of a sugar precursor and its subsequent attachment to the aglycone, followed by final tailoring reactions.

While the initial steps are shared with daunorubicin biosynthesis, the formation of the characteristic acetal group in baumycins is the key distinguishing feature. This process is initiated by the enzyme DnmZ, a nitrososynthase that acts on a specific sugar nucleotide precursor.[1]

Key Enzymes and Genes in this compound Biosynthesis

The genes responsible for baumycin biosynthesis are located within the daunorubicin/doxorubicin (dox) biosynthetic gene cluster in Streptomyces peucetius.[1]

GeneProteinProposed Function in this compound Biosynthesis
doxADoxACytochrome P450 monooxygenase, involved in aglycone tailoring.
dnmZDnmZNitrososynthase; catalyzes the oxidative cleavage of TDP-L-epi-vancosamine.[1]
dnrSDnrSGlycosyltransferase, likely responsible for attaching the modified sugar moiety to the aglycone.[2]
dnrQDnrQAccessory protein, potentially assisting DnrS in glycosylation.[2]
dnm genesVariousInvolved in the biosynthesis of the precursor sugar TDP-L-epi-vancosamine.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

Baumycin_C1_Biosynthesis cluster_aglycone Aglycone Biosynthesis cluster_sugar Modified Sugar Biosynthesis cluster_final_assembly Final Assembly Propionyl_CoA Propionyl-CoA Type_II_PKS Type II PKS Propionyl_CoA->Type_II_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_II_PKS Polyketide_Chain Polyketide Chain Type_II_PKS->Polyketide_Chain Tailoring_Enzymes_1 Cyclases, Aromatases, Tailoring Enzymes Polyketide_Chain->Tailoring_Enzymes_1 epsilon_Rhodomycinone ε-Rhodomycinone Tailoring_Enzymes_1->epsilon_Rhodomycinone Glycosyltransferase DnrS/DnrQ (Glycosyltransferase) epsilon_Rhodomycinone->Glycosyltransferase Aglycone acceptor Glucose_1_P Glucose-1-Phosphate dnm_enzymes dnm gene products Glucose_1_P->dnm_enzymes TDP_L_epi_vancosamine TDP-L-epi-vancosamine dnm_enzymes->TDP_L_epi_vancosamine DnmZ DnmZ (Nitrososynthase) TDP_L_epi_vancosamine->DnmZ Modified_Sugar_Precursor Oxidatively Cleaved Sugar-TDP DnmZ->Modified_Sugar_Precursor Modified_Sugar_Precursor->Glycosyltransferase Sugar donor Intermediate_Glycoside Intermediate Glycoside Glycosyltransferase->Intermediate_Glycoside Tailoring_Enzymes_2 Tailoring Enzymes (e.g., Methyltransferases) Intermediate_Glycoside->Tailoring_Enzymes_2 Baumycin_C1 This compound Tailoring_Enzymes_2->Baumycin_C1

Figure 1: Overall biosynthetic pathway of this compound.

The key step differentiating baumycin biosynthesis is the DnmZ-catalyzed reaction.

DnmZ_Reaction TDP_L_epi_vancosamine TDP-L-epi-vancosamine DnmZ DnmZ TDP_L_epi_vancosamine->DnmZ Substrate Nitroso_Intermediate Nitroso Intermediate DnmZ->Nitroso_Intermediate 4e- oxidation Ring_Opened_Product Ring-Opened Product-TDP Nitroso_Intermediate->Ring_Opened_Product Retro oxime-aldol reaction

Figure 2: DnmZ-catalyzed formation of the acetal precursor.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and product yields, are not extensively reported in the literature. However, studies on the related doxorubicin pathway provide some insights into the efficiency of glycosyltransferase reactions and efforts to improve product yields. Overexpression of the glycosyltransferase pair dnrS/dnrQ has been shown to significantly increase doxorubicin production, suggesting that the glycosylation step can be a rate-limiting factor.

ParameterValueCompoundOrganism/SystemReference
Doxorubicin Yield Increase2.8-foldDoxorubicinS. peucetius ATCC 27952
Doxorubicin Yield Increase5.6-foldDoxorubicinS. peucetius ATCC 27952

Note: These values are for doxorubicin and are provided as a proxy for the potential impact of glycosyltransferase overexpression on anthracycline production.

Experimental Protocols

Heterologous Expression and Purification of DnmZ

This protocol is based on the methods used for the expression and purification of DnmZ for structural studies.[3]

  • Gene Cloning: The dnmZ gene is amplified from S. peucetius genomic DNA and cloned into an expression vector such as pET-28a, which adds an N-terminal 6xHis-tag.

  • Protein Expression: The resulting plasmid is transformed into E. coli BL21(DE3). Expression is induced with IPTG at a low temperature (e.g., 28°C) to enhance soluble protein production.

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.5) and lysed by sonication or French press.

  • Purification: The His-tagged DnmZ is purified from the soluble fraction using Ni-NTA affinity chromatography.

  • Buffer Exchange: The purified protein is exchanged into a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol) using a desalting column.

Protein_Purification_Workflow Start Gene Cloning (dnmZ in pET-28a) Transformation Transformation into E. coli BL21(DE3) Start->Transformation Induction IPTG Induction Transformation->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Soluble Fraction Centrifugation->Supernatant Pellet Insoluble Fraction Centrifugation->Pellet Ni_NTA Ni-NTA Affinity Chromatography Supernatant->Ni_NTA Elution Elution Ni_NTA->Elution Desalting Buffer Exchange (Desalting Column) Elution->Desalting Purified_Protein Purified DnmZ Desalting->Purified_Protein

Figure 3: Workflow for heterologous expression and purification of DnmZ.

In Vitro Assay for DnmZ Activity

A definitive, detailed protocol for a DnmZ enzyme assay is not published. However, a general approach can be inferred from its function.

  • Reaction Mixture: The reaction would contain purified DnmZ, the substrate TDP-L-epi-vancosamine, a source of reducing equivalents (e.g., NADPH), and FAD in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: The reaction is stopped, for example, by adding a solvent like methanol or by heat inactivation.

  • Analysis: The reaction products are analyzed by HPLC or LC-MS to detect the formation of the oxidatively cleaved sugar-TDP product.

Analysis of Baumycins by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of anthracyclines.

  • Sample Preparation: Fermentation broths are typically extracted with an organic solvent (e.g., chloroform-methanol mixture). The organic extract is dried and redissolved in a suitable solvent for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid or ammonium acetate, is employed for separation.

    • Detection: Anthracyclines can be detected by UV-Vis absorbance (around 480-495 nm) or by fluorescence detection for higher sensitivity.[4][5]

  • Quantification: Quantification is achieved by comparing the peak areas of the baumycins in the sample to those of known standards.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating extension of the daunorubicin pathway, highlighting nature's ability to generate structural diversity through specific enzymatic modifications. While the key enzyme DnmZ has been identified, further research is needed to fully elucidate the subsequent steps of the pathway, including the definitive identification of the glycosyltransferase and any final tailoring enzymes. The lack of detailed quantitative data and specific experimental protocols for the baumycin-specific enzymes presents an opportunity for future research. A thorough characterization of these enzymes would not only complete our understanding of this compound biosynthesis but also provide valuable biocatalytic tools for the chemoenzymatic synthesis of novel anthracycline analogs with potentially improved therapeutic profiles. The application of modern techniques such as in vitro pathway reconstitution and detailed kinetic analysis will be instrumental in achieving these goals.

References

The Antitumor Antibiotic Baumycin C1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic belonging to the daunorubicin family, a class of potent chemotherapeutic agents. It is a natural product synthesized by the bacterium Streptomyces coeruleorubidus. While the baumycin complex, which includes several related compounds (A1, A2, B1, B2, C1, and C2), has been identified, detailed public research specifically elucidating the antitumor properties and mechanism of action of this compound is limited. This guide provides a summary of the available information and outlines general methodologies and potential mechanisms of action based on its classification as a daunorubicin analogue.

Chemical and Physical Properties

PropertyValue
CAS Number 63084-42-4[1]
Molecular Formula C28H29NO11[2]
Family Anthracycline Antibiotics (Daunorubicin derivatives)[3]
Source Streptomyces coeruleorubidus[4]

Putative Antitumor Mechanism of Action

As a daunorubicin analogue, this compound is presumed to share a similar mechanism of antitumor activity. The primary modes of action for daunorubicin and related anthracyclines involve:

  • DNA Intercalation: Anthracyclines insert themselves between the base pairs of DNA, thereby obstructing the processes of DNA replication and transcription. This disruption leads to the inhibition of cell proliferation and the induction of cell death in rapidly dividing cancer cells.

  • Topoisomerase II Inhibition: These compounds are known to form a stable complex with DNA and the enzyme topoisomerase II. This stabilization prevents the re-ligation of DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks in the DNA. The accumulation of these breaks triggers apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of free radicals. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

Potential Signaling Pathways Involved

Based on the known mechanisms of anthracyclines, this compound could potentially modulate several critical signaling pathways involved in cancer cell proliferation and survival. A hypothetical signaling pathway is depicted below.

Baumycin_C1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Baumycin_C1 This compound ROS Reactive Oxygen Species (ROS) Baumycin_C1->ROS Induces Topoisomerase_II Topoisomerase II Baumycin_C1->Topoisomerase_II Inhibits DNA_Intercalation Baumycin_C1->DNA_Intercalation Causes DNA_Damage_Response DNA Damage Response ROS->DNA_Damage_Response DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) DNA_Damage_Response->Apoptosis_Pathway Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death DNA DNA DNA_Intercalation->DNA DNA_Strand_Breaks->DNA_Damage_Response DNA_Strand_Breaks->DNA MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H Xenograft_Model_Workflow A Inject Human Cancer Cells into Immunocompromised Mice B Allow Tumors to Establish A->B C Randomize Mice into Control & Treatment Groups B->C D Administer this compound to Treatment Group C->D E Monitor Tumor Growth and Animal Health D->E F Analyze Tumor Growth Inhibition & Toxicity E->F

References

Early-Stage Research on Baumycin C1 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic, a class of potent chemotherapeutic agents widely used in oncology. As a structural analog of daunorubicin and doxorubicin, this compound is of significant interest for its potential cytotoxic activity against cancer cells. This technical guide provides a comprehensive overview of the early-stage research into the cytotoxicity of this compound, presenting available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on the broader baumycin complex and its parent compounds to provide a relevant comparative context.

Quantitative Cytotoxicity Data

For comparative purposes, the cytotoxic activities of the parent anthracyclines, daunorubicin and doxorubicin, against the same L1210 cell line are presented below.

CompoundCell LineIC50 (µM)Reference
DaunorubicinL12100.033(MedChemExpress)
DoxorubicinL1210Data not readily available

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays that are suitable for evaluating the cytotoxic effects of anthracycline antibiotics like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., L1210)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Crystal Violet Assay

The crystal violet assay is a simple method for quantifying the total biomass of adherent cells by staining the nuclei of viable cells.

Materials:

  • Crystal violet solution (0.5% in 20% methanol)

  • Methanol

  • PBS

  • Solubilization solution (e.g., 1% SDS in water)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Fixation: Gently wash the cells with PBS. Add 100 µL of methanol to each well and incubate for 15 minutes to fix the cells.

  • Staining: Remove the methanol and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Air-dry the plate and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 590 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • PBS

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Dye Uptake: Remove the treatment medium and add 100 µL of neutral red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the dye solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of desorb solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values.

Signaling Pathways and Mechanism of Action

Specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, as an anthracycline, its mechanism of action is expected to be similar to that of daunorubicin and doxorubicin. The primary mechanisms of anthracycline-induced cytotoxicity involve:

  • DNA Intercalation: Anthracyclines intercalate into the DNA, disrupting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: They form a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

These events trigger a cascade of intracellular signaling pathways, primarily culminating in apoptosis.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Assay Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., L1210) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with This compound (serial dilutions) seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay incubation->mtt Option 1 crystal_violet Crystal Violet Assay incubation->crystal_violet Option 2 neutral_red Neutral Red Assay incubation->neutral_red Option 3 readout Absorbance Measurement mtt->readout crystal_violet->readout neutral_red->readout calculation Calculation of % Viability readout->calculation ic50 IC50 Determination calculation->ic50

Figure 1. A generalized workflow for in vitro cytotoxicity assessment of this compound.

Postulated Signaling Pathway for Anthracycline-Induced Apoptosis

apoptosis_pathway cluster_stimulus Cellular Stress cluster_damage Primary Damage cluster_response Cellular Response cluster_execution Apoptotic Execution baumycin This compound dna_intercalation DNA Intercalation baumycin->dna_intercalation topo_inhibition Topoisomerase II Inhibition baumycin->topo_inhibition ros ROS Generation baumycin->ros dna_damage DNA Double-Strand Breaks dna_intercalation->dna_damage topo_inhibition->dna_damage oxidative_stress Oxidative Stress ros->oxidative_stress p53 p53 Activation dna_damage->p53 mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria p53->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2. A postulated signaling pathway for this compound-induced apoptosis.

Conclusion

Early-stage research on this compound cytotoxicity is currently limited, with a clear need for more dedicated studies to elucidate its specific cytotoxic profile and mechanisms of action. The available information, primarily through its classification as a baumycin and an anthracycline, suggests a potent anti-cancer agent that likely functions through DNA intercalation, topoisomerase II inhibition, and the induction of oxidative stress, ultimately leading to apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of this compound. Future research should focus on obtaining precise IC50 values across a panel of cancer cell lines, exploring the specific signaling pathways it modulates, and evaluating its efficacy and toxicity in preclinical models.

References

Baumycin C1: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of compounds.[1] It is a natural product isolated from the bacterium Streptomyces coeruleorubidus.[2] Like other anthracyclines, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols and an exploration of the signaling pathways common to its class.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₈H₂₉NO₁₁MedchemExpress, Clinivex
Molecular Weight 555.53 g/mol MedchemExpress
CAS Number 63084-42-4MedchemExpress, Clinivex
IUPAC Name N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]formamideClinivex
SMILES OC1=C2C(C(C3=C(OC)C=CC=C3C2=O)=O)=C(O)C([C@H]4O[C@H]5C--INVALID-LINK--C)O">C@@HNC=O)=C1C--INVALID-LINK--(C4)C(C)=OMedchemExpress

Spectral Data

Detailed, publicly available spectral data (NMR, Mass Spectrometry, UV-Vis) specific to this compound is limited. Characterization of anthracyclines typically involves a combination of these spectroscopic techniques to elucidate and confirm their complex structures. Researchers working with this compound would need to perform these analyses to obtain definitive spectra.

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is presumed to be similar to other well-studied anthracyclines like doxorubicin and daunorubicin. The primary mechanisms include:

  • DNA Intercalation: The planar tetracyclic ring structure of anthracyclines allows them to insert between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide and hydroxyl radicals. These ROS can damage cellular components, including DNA, proteins, and lipids.

These primary actions trigger a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to anthracyclines include:

  • Sphingomyelin-Ceramide Pathway: Anthracyclines can activate sphingomyelinases, leading to the production of ceramide, a lipid second messenger that plays a role in apoptosis.

  • MAPK and JNK Pathways: The stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are often activated in response to anthracycline-induced cellular stress, contributing to the apoptotic response.

  • NF-κB Pathway: The transcription factor NF-κB, which is involved in cell survival and inflammation, can be modulated by anthracyclines.

Below is a generalized diagram illustrating the key signaling events initiated by anthracyclines.

Anthracycline_Signaling Anthracycline Anthracycline (e.g., this compound) DNA DNA Intercalation Anthracycline->DNA TopoII Topoisomerase II Inhibition Anthracycline->TopoII ROS Reactive Oxygen Species (ROS) Generation Anthracycline->ROS Sphingomyelinase Sphingomyelinase Activation Anthracycline->Sphingomyelinase DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Cell_Stress Cellular Stress ROS->Cell_Stress DNA_Damage->Cell_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis MAPK_JNK MAPK / JNK Activation Cell_Stress->MAPK_JNK Ceramide Ceramide Production Sphingomyelinase->Ceramide Ceramide->Apoptosis MAPK_JNK->Apoptosis

Generalized signaling pathways of anthracyclines.

Experimental Protocols

Experimental_Workflow Start Start: Streptomyces coeruleorubidus Culture Fermentation 1. Fermentation Start->Fermentation Inoculation Harvest 2. Harvest & Centrifugation Fermentation->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration Chromatography 5. Chromatographic Purification (e.g., Silica Gel Column) Concentration->Chromatography Fractionation 6. Fraction Collection & Analysis (e.g., TLC) Chromatography->Fractionation HPLC 7. High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC Bioactive Fractions Characterization 8. Structural Characterization (NMR, MS, etc.) HPLC->Characterization End End: Purified this compound Characterization->End

Generalized workflow for anthracycline purification.

1. Fermentation:

  • Inoculate a suitable production medium with a seed culture of Streptomyces coeruleorubidus.

  • Incubate under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

2. Harvest and Separation:

  • Harvest the fermentation broth.

  • Separate the mycelial biomass from the supernatant by centrifugation or filtration.

3. Extraction:

  • Extract the supernatant and the mycelial biomass (after cell disruption) with a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • Pool the organic extracts.

4. Concentration:

  • Concentrate the pooled organic extracts under reduced pressure to obtain a crude extract.

5. Initial Chromatographic Purification:

  • Subject the crude extract to column chromatography, typically using a silica gel stationary phase.

  • Elute with a solvent gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

6. Fraction Collection and Analysis:

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Pool the fractions containing the target compound.

7. High-Performance Liquid Chromatography (HPLC):

  • Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

8. Structural Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound remains a compound of interest within the anthracycline family. While specific, detailed physicochemical data are sparse in publicly accessible literature, its structural relationship to well-characterized anthracyclines provides a strong basis for understanding its likely mechanism of action and biological effects. Further research is needed to fully elucidate the unique properties of this compound and to explore its full therapeutic potential. The generalized protocols and pathways described in this guide are intended to provide a foundational framework for researchers entering this area of study.

References

Baumycin C1: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an antitumor antibiotic belonging to the anthracycline class of chemotherapeutic agents. Anthracyclines are a critical component in the treatment of numerous cancers, and understanding the specific properties of individual analogs like this compound is crucial for the development of more effective and less toxic cancer therapies. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, details on its isolation and characterization, and insights into its biological activity and potential mechanisms of action.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC28H29NO11[1]
Molecular Weight555.53 g/mol [1] or 555.54 g/mol [2]

Experimental Protocols

Isolation and Purification of Baumycins

Baumycins are naturally produced by certain strains of Streptomyces. A general workflow for the isolation and characterization of baumycins, including this compound, from a producing organism such as Streptomyces sp. D788 is outlined below. This process involves fermentation, extraction, and chromatographic separation.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Characterization Fermentation Culture of Streptomyces sp. in a suitable broth medium Centrifugation Separation of mycelium and supernatant Fermentation->Centrifugation Solvent_Extraction Extraction of the supernatant with an organic solvent (e.g., ethyl acetate) Centrifugation->Solvent_Extraction Concentration Concentration of the organic extract under reduced pressure Solvent_Extraction->Concentration HPLC High-Performance Liquid Chromatography (HPLC) for separation of individual baumycins Concentration->HPLC NMR Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy HPLC->NMR signaling_pathway Baumycin_C1 This compound Sphingomyelinase Sphingomyelinase Activation Baumycin_C1->Sphingomyelinase AKT_Pathway AKT Pathway Inactivation Baumycin_C1->AKT_Pathway Ceramide Ceramide Generation Sphingomyelinase->Ceramide JNK_Pathway JNK Pathway Activation Ceramide->JNK_Pathway cJun c-Jun Phosphorylation JNK_Pathway->cJun Apoptosis Apoptosis cJun->Apoptosis GSK GSK Inactivation AKT_Pathway->GSK GSK->Apoptosis Inhibition of pro-apoptotic factors

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Baumycin C1 using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established protocols for the closely related anthracycline, daunorubicin, and is intended for research and drug development purposes.

Introduction

This compound is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in the treatment of various cancers. Accurate and reliable quantification of this compound in different matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a reversed-phase HPLC (RP-HPLC) method that provides selectivity and sensitivity for the analysis of this compound.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic mobile phase consisting of a mixture of acetonitrile and methanol is used for elution. Detection and quantification are performed using a UV-Vis detector at a wavelength of 254 nm, a common absorbance maximum for the anthracycline chromophore.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and methanol.

  • Reagents: HPLC grade water.

  • This compound Reference Standard: Of known purity.

  • Sample Filters: 0.45 µm syringe filters for sample preparation.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method should be optimized based on the sample matrix (e.g., plasma, tissue homogenate, formulation). A general procedure for a liquid sample is as follows:

  • Protein Precipitation (for biological samples): To 1 mL of the sample, add 2 mL of acetonitrile.

  • Vortex: Mix vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following HPLC conditions are recommended for the analysis of this compound:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Methanol (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for an anthracycline analogue, which can be used as a benchmark for the this compound analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 injections)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh this compound Reference Standard start->weigh sample_prep Prepare Sample (e.g., Protein Precipitation) start->sample_prep dissolve Dissolve in Methanol (Primary Stock) weigh->dissolve dilute Dilute with Mobile Phase (Working Standards) dissolve->dilute inject Inject into HPLC System dilute->inject filter Filter through 0.45µm Syringe Filter sample_prep->filter filter->inject separate Separation on C18 Column detect UV Detection at 254 nm integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify report Report Results quantify->report end End report->end

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Sample containing This compound analysis Chromatographic Separation & Detection sample->analysis standard This compound Reference Standard standard->analysis hplc_system Validated HPLC Method hplc_system->analysis concentration Concentration of This compound analysis->concentration purity Purity Assessment analysis->purity validation_data Method Performance Data (LOD, LOQ, Linearity) analysis->validation_data

Caption: Logical relationship of inputs and outputs in the HPLC method.

Application Note: Quantitative Analysis of Baumycin C1 in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of Baumycin C1, an anthracycline antibiotic. Given the structural similarity of this compound to daunorubicin, this protocol is adapted from established methods for related compounds, providing a robust starting point for researchers. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, designed to offer high sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Introduction

This compound is an antitumor antibiotic belonging to the anthracycline class of compounds. Like other anthracyclines, such as doxorubicin and daunorubicin, it is of significant interest in oncological research and drug development. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering superior selectivity and sensitivity compared to other methods.[1] This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and enriching the analyte. Common techniques for anthracyclines in plasma or tissue homogenates include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1]

Protocol: Protein Precipitation

This is a simple and rapid method suitable for initial studies.

  • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard (e.g., Daunorubicin or a stable isotope-labeled analog).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol: Liquid-Liquid Extraction

This method offers a cleaner extract compared to protein precipitation.

  • To 100 µL of plasma or tissue homogenate, add the internal standard.

  • Add 500 µL of a mixture of chloroform and isopropanol (4:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the lower organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Autosampler Temp. 4°C

Note: The retention time of this compound is expected to be in a similar range to that of daunorubicin and doxorubicin under these conditions.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 556.18 [M+H]⁺397.1 (Aglycone)1003020
This compound 556.18 [M+H]⁺144.1 (Sugar moiety)1003015
Daunorubicin (IS) 528.18 [M+H]⁺397.1 (Aglycone)1003020

Note: The primary fragmentation of anthracyclines is the cleavage of the glycosidic bond. The product ions listed are predicted based on the structure of this compound and fragmentation patterns of related compounds. These values should be optimized empirically.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting validation data.

Table 4: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.991/x²

Table 5: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compoundLQC5<1585-115<1585-115
MQC50<1585-115<1585-115
HQC800<1585-115<1585-115

Table 6: Limit of Detection and Quantification

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Note: The values presented are typical expected values for anthracycline assays and should be determined experimentally during method validation.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Tissue Homogenate) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (Protein Precipitation or LLE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z 556.18 Aglycone Aglycone Fragment m/z 397.1 Precursor->Aglycone Glycosidic Bond Cleavage Sugar Sugar Moiety m/z 144.1 Precursor->Sugar Glycosidic Bond Cleavage

Caption: Predicted fragmentation of this compound in positive ESI mode.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocols for sample preparation, chromatography, and mass spectrometry, along with the predicted fragmentation pattern, offer a solid foundation for researchers. Method validation should be performed in the target matrix to ensure accuracy, precision, and sensitivity for the intended application. This methodology will be a valuable tool for advancing the understanding of this compound's pharmacology and its potential as an anticancer agent.

References

Application Notes and Protocols for the Structural Elucidation of Baumycin C1 using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Baumycin C1, an antitumor antibiotic belonging to the anthracycline class. Due to the limited availability of published, assigned NMR data specifically for this compound, this document leverages spectral data from the closely related and well-characterized anthracyclines, doxorubicin and daunorubicin, as a reference for experimental design and data interpretation.

Introduction

This compound is a glycosidic anthracycline antibiotic with significant antitumor properties. The complex polycyclic aromatic aglycone and the attached deoxy sugar moiety present a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution, configuration, and conformation of such intricate natural products.[1][2]

This document outlines the standard 1D and 2D NMR experiments required for the complete structural assignment of this compound. The protocols provided are based on established methodologies for the analysis of anthracycline antibiotics.

Chemical Structure of this compound

This compound is a derivative of daunorubicin. Its structure consists of a tetracyclic aglycone, daunomycinone, attached to a daunosamine sugar moiety, with an additional ethyl ether group at the 4'-position of the sugar.

Experimental Protocols

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR data.

  • Sample Purity: Ensure the this compound sample is of high purity (ideally >95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents for anthracyclines include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

3.2. NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environments.

    • ¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is vital for connecting different molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

Data Presentation: Reference NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for doxorubicin and daunorubicin, which serve as a valuable reference for the expected spectral features of this compound. The numbering scheme for the anthracycline core is provided in the accompanying diagram.

Table 1: ¹H NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)

PositionDoxorubicin (δ, ppm)Daunorubicin (δ, ppm)MultiplicityJ (Hz)
1-H7.887.90d7.6
2-H7.857.86t8.0
3-H7.607.62d8.4
4-OCH₃3.984.00s
6-OH13.9814.00s
7-H4.954.96dd7.6, 5.6
8-Hax2.252.26m
8-Heq2.122.13m
9-OH5.425.44s
10-Hax2.952.96d18.4
10-Heq2.752.76d18.4
11-OH13.2513.26s
14-CH₂4.582.28 (CH₃)s
1'-H5.255.26d3.2
2'-Hax1.751.76m
2'-Heq1.601.61m
3'-H3.553.56m
4'-H4.154.16m
4'-OH5.055.06d5.6
5'-H4.254.26m
5'-CH₃1.121.13d6.4
3'-NH₂7.807.81br s

Table 2: ¹³C NMR Chemical Shift Data for Doxorubicin and Daunorubicin (in DMSO-d₆)

PositionDoxorubicin (δ, ppm)Daunorubicin (δ, ppm)
1120.1120.2
2136.6136.8
3119.3119.5
4161.2161.3
4a120.1120.4
5186.7187.0
5a111.0111.2
6156.5156.5
6a135.5135.8
770.070.1
836.636.7
975.175.2
1033.133.2
10a134.4134.5
11155.8155.9
11a110.5110.6
12186.4186.5
12a134.9135.0
4-OCH₃56.856.9
13 (C=O)213.5213.6
1465.424.6 (CH₃)
1'100.5100.6
2'31.531.6
3'46.546.6
4'67.267.3
5'69.869.9
5'-CH₃17.117.2

Note: Data is adapted from published literature on doxorubicin and daunorubicin and should be used as a reference. Actual chemical shifts for this compound may vary.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation A This compound Isolation & Purification B Dissolution in Deuterated Solvent A->B C Addition of Internal Standard (TMS) B->C D 1D NMR Experiments (¹H, ¹³C, DEPT-135) C->D E 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) F Assign ¹H and ¹³C Chemical Shifts E->F G Establish Spin Systems (COSY) F->G H Connect Fragments (HMBC) G->H I Determine Stereochemistry (NOESY) H->I J Final Structure of this compound I->J

Caption: Overall workflow for this compound structure elucidation.

G Start Start 1D_NMR ¹H, ¹³C, DEPT-135 Start->1D_NMR 2D_NMR COSY, HSQC, HMBC, NOESY Assign_Protons Assign ¹H Signals 1D_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals 1D_NMR->Assign_Carbons COSY_Analysis ¹H-¹H Correlations (Identify Spin Systems) HSQC_Analysis ¹H-¹³C Correlations (Directly Bonded) HMBC_Analysis ¹H-¹³C Long-Range (Connect Fragments) NOESY_Analysis ¹H-¹H Spatial Proximity (Stereochemistry) Assign_Protons->COSY_Analysis Assign_Carbons->HSQC_Analysis COSY_Analysis->HMBC_Analysis HSQC_Analysis->HMBC_Analysis HMBC_Analysis->NOESY_Analysis Structure_Proposal Propose Structure NOESY_Analysis->Structure_Proposal Structure_Validation Validate with all Data Structure_Proposal->Structure_Validation Final_Structure This compound Structure Structure_Validation->Final_Structure

Caption: Logical flow of NMR data analysis for structure elucidation.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on a suite of NMR experiments. By following the protocols outlined in these application notes and using the provided reference data for closely related anthracyclines, researchers can confidently approach the complete structural assignment of this compound. The combination of 1D and 2D NMR techniques provides a powerful toolkit for delineating the intricate molecular architecture of this important antitumor antibiotic.

References

Application Notes and Protocols for Baumycin C1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Extensive searches for "Baumycin C1" did not yield any specific information regarding its use in cell culture experiments, its mechanism of action, or any associated protocols. It is possible that "this compound" is a novel, proprietary, or less-documented compound.

Alternatively, the query may have contained a typographical error, and the intended compound could have been Bafilomycin C1 , a well-documented autophagy inhibitor with known anticancer properties. The following application notes and protocols are based on the available scientific literature for Bafilomycin C1 and are provided as a reference. Researchers should exercise caution and verify the identity and properties of their specific compound before proceeding with any experimental work.

Bafilomycin C1: Application Notes

Bafilomycin C1 is a macrolide antibiotic isolated from Streptomyces albolongus. It is a known inhibitor of vacuolar H+-ATPase (V-ATPase), which leads to the inhibition of autophagy and induction of apoptosis in various cancer cell lines.

Mechanism of Action

Bafilomycin C1 exhibits its cytotoxic effects primarily through the induction of G0/G1 cell-cycle arrest and mitochondrial-mediated apoptosis.[1] Key molecular events associated with Bafilomycin C1 treatment include:

  • Cell Cycle Arrest: Downregulation of cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, and upregulation of p21.[1]

  • Apoptosis Induction: Bafilomycin C1 treatment leads to mitochondrial membrane dysfunction through oxidative stress. This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and p53.[1] The activation of the intrinsic apoptotic pathway is further evidenced by the increased cleavage of caspase-9 and caspase-3.[1]

Data Presentation: Cytotoxicity of Bafilomycin C1

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for Bafilomycin C1 and other compounds against various cancer cell lines are summarized below.

Cell LineCompoundIC50 ValueReference
SMMC7721 (Hepatocellular Carcinoma)Bafilomycin C1Not Specified[1]
HTB-26 (Breast Cancer)Compound 1 & 210 - 50 µM[2]
PC-3 (Prostate Cancer)Compound 1 & 210 - 50 µM[2]
HepG2 (Hepatocellular Carcinoma)Compound 1 & 210 - 50 µM[2]
HCT116 (Colorectal Cancer)Compound 122.4 µM[2]
HCT116 (Colorectal Cancer)Compound 20.34 µM[2]
MCF-7 (Breast Adenocarcinoma)Bovicin HC5279.39 µM[3]
HepG2 (Hepatocellular Carcinoma)Bovicin HC5289.3 µM[3]
MCF-7 (Breast Adenocarcinoma)Nisin105.46 µM[3]
HepG2 (Hepatocellular Carcinoma)Nisin112.25 µM[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of a compound like Bafilomycin C1 in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.

Materials:

  • Human hepatocellular carcinoma SMMC7721 cells (or other suitable cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Bafilomycin C1 (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of Bafilomycin C1 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

Materials:

  • Cells treated with Bafilomycin C1 (or test compound)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic cells.

Materials:

  • Cells treated with Bafilomycin C1 (or test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of Bafilomycin C1-Induced Apoptosis

Bafilomycin_C1_Apoptosis_Pathway Bafilomycin_C1 Bafilomycin C1 V_ATPase V-ATPase Bafilomycin_C1->V_ATPase inhibits Oxidative_Stress Oxidative Stress Bafilomycin_C1->Oxidative_Stress induces Bcl2 Bcl-2 Bafilomycin_C1->Bcl2 decreases Bax Bax Bafilomycin_C1->Bax increases p53 p53 Bafilomycin_C1->p53 increases Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion dysfunction Caspase9 Caspase-9 (cleaved) Mitochondrion->Caspase9 activates Bcl2->Mitochondrion inhibits dysfunction Bax->Mitochondrion promotes dysfunction p53->Bax activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Bafilomycin C1 induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Duration (24, 48, or 72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 490 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate Cell Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship in Bafilomycin C1-Induced Cell Cycle Arrest

Cell_Cycle_Arrest cluster_transition G1/S Transition Bafilomycin_C1 Bafilomycin C1 p21 p21 Bafilomycin_C1->p21 upregulates Cyclin_D3_CDK4_6 Cyclin D3 / CDK4/6 Bafilomycin_C1->Cyclin_D3_CDK4_6 downregulates Cyclin_E1_CDK2 Cyclin E1 / CDK2 Bafilomycin_C1->Cyclin_E1_CDK2 downregulates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cyclin_D3_CDK4_6 inhibits p21->Cyclin_E1_CDK2 inhibits G0_G1_Phase G0/G1 Phase Cyclin_D3_CDK4_6->G0_G1_Phase promotes exit S_Phase S Phase Cyclin_E1_CDK2->S_Phase promotes entry G0_G1_Phase->S_Phase progression inhibited

Caption: Bafilomycin C1 induces G0/G1 cell cycle arrest.

References

Baumycin C1: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic with potent antitumor activity. As a well-characterized compound, it serves as an essential reference standard in analytical chemistry for the identification, quantification, and quality control of anthracycline-based active pharmaceutical ingredients (APIs) and formulations. Its use is critical in method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties and Certificate of Analysis Data

A reference standard of this compound should be accompanied by a Certificate of Analysis (CoA) providing key data points for its use in quantitative analysis. Below is a table summarizing typical data found on a CoA for this compound.

ParameterSpecification
Product Name This compound
CAS Number 63084-42-4
Molecular Formula C₂₈H₂₉NO₁₁
Molecular Weight 555.53 g/mol
Appearance Red to Orange Solid
Purity (by HPLC) ≥ 98.0%
Identification (¹H-NMR, MS) Conforms to structure
Loss on Drying ≤ 2.0%
Residue on Ignition ≤ 0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Quantification

This protocol outlines a stability-indicating HPLC method for the determination of this compound purity and its quantification in bulk drug substances and pharmaceutical dosage forms.

a. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 485 nm
Injection Volume 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-50 µg/mL using the mobile phase as the diluent.

  • Sample Solution: Prepare a sample solution of the test article to a theoretical concentration of 20 µg/mL in the mobile phase.

c. System Suitability:

Before sample analysis, perform system suitability tests.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0%

d. Analysis and Calculation:

Inject the standard and sample solutions into the chromatograph. The percentage purity of this compound can be calculated using the following formula:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices

This protocol provides a method for the sensitive and selective quantification of this compound in plasma, suitable for pharmacokinetic studies.

a. Instrumentation and Conditions:

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min, 10-90% B; 2-2.5 min, 90% B; 2.5-3 min, 90-10% B; 3-4 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 556.2 -> 397.1 (Quantifier), 556.2 -> 215.1 (Qualifier)
Internal Standard (IS) Daunorubicin (or other suitable analogue)

b. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. Calibration and Quality Control:

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

Sample TypeConcentration Range
Calibration Standards 1 - 1000 ng/mL
Quality Control (QC) Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL)

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. This compound, as a reference standard, can be subjected to stress conditions to generate degradation products.

a. Stress Conditions:

ConditionProcedure
Acid Hydrolysis 1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidative Degradation 6% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photolytic Degradation UV light (254 nm) and visible light for 7 days (solid state)

b. Analysis:

Analyze the stressed samples using the validated HPLC method to separate the main peak of this compound from any degradation products.

Signaling Pathway

This compound, as an anthracycline, is believed to exert its antitumor effects through mechanisms similar to other members of this class, such as doxorubicin and daunorubicin. The primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can induce cellular stress and contribute to both their cytotoxic and cardiotoxic effects. Key signaling pathways implicated include the MAPK/ERK and PI3K/Akt pathways.

Baumycin_C1_Signaling_Pathway Baumycin_C1 This compound Cell_Membrane Cell Membrane Topoisomerase_II Topoisomerase II Baumycin_C1->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Baumycin_C1->ROS Generation DNA Nuclear DNA Cell_Membrane->DNA Intercalation DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Activation PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Modulation Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Apoptosis Apoptosis MAPK_ERK->Apoptosis PI3K_Akt->Apoptosis Inhibition DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the use of this compound as a reference standard in a research or quality control setting.

Baumycin_C1_Workflow Start Receive this compound Reference Standard CoA Review Certificate of Analysis Start->CoA Prep_Std Prepare Standard Stock Solution CoA->Prep_Std Method_Dev Analytical Method Development (HPLC/LC-MS) Prep_Std->Method_Dev Analysis Sample Analysis Prep_Std->Analysis Prep_Sample Prepare Sample Solution Prep_Sample->Method_Dev Prep_Sample->Analysis Validation Method Validation Method_Dev->Validation Validation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Report Generate Report Data_Processing->Report

Caption: Workflow for using this compound reference standard.

Conclusion

This compound is a critical tool for ensuring the accuracy and reliability of analytical data in the development and quality control of anthracycline-based drugs. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound as a reference standard in their analytical workflows. Adherence to these guidelines will support robust method development, validation, and routine analysis, ultimately contributing to the safety and efficacy of pharmaceutical products.

Application Notes and Protocols for the Quantification of Baumycin C1 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic with potential applications in chemotherapy. Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for closely related anthracyclines, such as doxorubicin and daunorubicin, and are adaptable for this compound.[1][2][3]

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC with Fluorescence Detection: A robust and widely available method that leverages the native fluorescence of anthracyclines for sensitive detection.[4][5] This method is cost-effective and suitable for routine analysis.

  • LC-MS/MS: A highly sensitive and selective method that provides definitive quantification, especially in complex biological matrices.[6][7][8][9] This technique is ideal for studies requiring low limits of quantification.

The choice of method will depend on the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of anthracyclines in biological samples. These values can be used as a benchmark when validating the methods for this compound.

Table 1: HPLC with Fluorescence Detection - Typical Performance Characteristics

ParameterPlasmaTissue Homogenate
Linearity Range 5 - 1000 ng/mL0.1 - 4 µg/g
Lower Limit of Quantification (LLOQ) 5 ng/mL[5]0.1 µg/g[10]
Intra-day Precision (%RSD) < 5.1%< 10%
Inter-day Precision (%RSD) < 9.6%< 15%
Accuracy (%RE) ± 2.6%± 15%
Extraction Recovery 94.1 - 105.6%[5]52.4 - 95.2%[10]

Table 2: LC-MS/MS - Typical Performance Characteristics

ParameterPlasmaTissue Homogenate
Linearity Range 0.5 - 250 ng/mL0.5 - 500 ng/g
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]0.5 ng/g[6]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% of Nominal) 85 - 115%85 - 115%
Extraction Recovery > 70%> 70%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC with Fluorescence Detection

This protocol is adapted from established methods for doxorubicin quantification.[4][5]

1. Materials and Reagents

  • This compound analytical standard

  • Daunorubicin (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Drug-free human plasma

2. Instrumentation

  • HPLC system with a fluorescence detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (Daunorubicin, 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 20 µL onto the HPLC system.

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid), 60:40 (v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 35°C

  • Fluorescence Detection: Excitation at 475 nm, Emission at 580 nm[5]

5. Calibration and Quality Control

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process standards and QC samples alongside the unknown samples.

Protocol 2: Quantification of this compound in Tissue Homogenate using LC-MS/MS

This protocol is based on methods for the analysis of doxorubicin in tissue samples.[6][10]

1. Materials and Reagents

  • This compound analytical standard

  • Daunorubicin (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Drug-free tissue (e.g., liver, tumor)

  • Homogenizer

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize 100 mg of tissue in 400 µL of water.

  • To 100 µL of tissue homogenate, add 10 µL of IS solution (Daunorubicin, 1 µg/mL in methanol).

  • Add 500 µL of a chloroform:isopropanol (1:1, v/v) mixture.

  • Vortex for 2 minutes.

  • Centrifuge at 15,000 g for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of this compound and Daunorubicin standards. For Daunorubicin (IS), a common transition is m/z 528.1 → 321.0.[7]

5. Calibration and Quality Control

  • Prepare calibration standards by spiking drug-free tissue homogenate with known concentrations of this compound.

  • Prepare QC samples at low, medium, and high concentrations.

  • Analyze standards and QC samples with each batch of unknown samples.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation (Plasma) cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject onto HPLC reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 475 nm, Em: 580 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma by HPLC.

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation (Tissue) cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenize in Water tissue->homogenize add_is Add Internal Standard homogenize->add_is lle Liquid-Liquid Extraction (Chloroform:Isopropanol) add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_injection Inject onto LC-MS/MS reconstitute->lcms_injection separation Chromatographic Separation (C18 Column) lcms_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization msms_detection Tandem MS Detection (MRM) ionization->msms_detection quantification Data Acquisition & Quantification msms_detection->quantification

Caption: Workflow for this compound quantification in tissue by LC-MS/MS.

Method Validation Considerations

For both protocols, a full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Ensure no interference from endogenous components in the matrix.

  • Linearity: Establish the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined at multiple concentration levels (LQC, MQC, HQC).

  • Recovery: Assess the efficiency of the extraction process.

  • Matrix Effect: Evaluate the influence of the biological matrix on analyte ionization (for LC-MS/MS).

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

References

Application Notes and Protocols for Apoptosis Induction Assay with Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baumycin C1 is an anthracycline antibiotic with potential applications in cancer chemotherapy. Anthracyclines are a class of drugs known to induce apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and protocols for assessing the apoptosis-inducing effects of this compound on cancer cell lines. The methodologies described herein are standard techniques for studying apoptosis and can be adapted for various research and drug development purposes.

Data Presentation

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control04.02.1
Doxorubicin58.910.7
Doxorubicin1015.5-
Doxorubicin20--

Data is representative of findings in HT-29 cells and may vary depending on the cell line and experimental conditions.[1]

Table 2: Caspase-3/7 Activity Assay

TreatmentConcentration (µM)Incubation Time (h)Caspase-3/7 Activity (% of Control)
Control04100
Doxorubicin0.14~120
Doxorubicin14~150
Control08100
Doxorubicin0.18~140
Doxorubicin18~180

Data is representative of findings in H9c2 cells and may vary depending on the cell line and experimental conditions.[2]

Table 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

TreatmentConcentration (µM)JC-1 Red/Green Fluorescence Ratio% Decrease in ΔΨm
Control03.20
Doxorubicin0.12.521.9
Doxorubicin0.51.842.0

Data is representative of findings in H9c2 cells and may vary depending on the cell line and experimental conditions.[3]

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

TreatmentConcentration (µM)Incubation Time (h)Bax/Bcl-xL mRNA Ratio (Fold Change)Cleaved PARP (Fold Change)
Control0481.01.0
Doxorubicin0.148>5.0-
Doxorubicin0.548>5.0-
Doxorubicin148>5.0-
Control0721.0-
Doxorubicin1724.5-

Data is representative of findings in MCF-7 cells and may vary depending on the cell line and experimental conditions.[4] Note: Cleaved PARP is a downstream indicator of caspase activation.

Experimental Protocols

1. Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][5][6][7]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration. Include an untreated control.

    • Harvest cells, including both adherent and floating populations.

    • Wash the cells twice with cold PBS and centrifuge at 200 xg for 5 minutes at 4°C.[2]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

    • Add 400 µL of 1X Binding Buffer to each tube.[2]

    • Analyze the cells by flow cytometry within one hour.

2. Caspase-3/7 Activity Assay (Colorimetric)

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

  • Principle: This assay is based on the cleavage of a specific colorimetric substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3 and -7. The cleavage releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.

  • Materials:

    • Caspase-3/7 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

    • Microplate reader

  • Procedure:

    • Seed cells and treat with this compound as described previously.

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 xg for 1 minute and collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

    • To a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.

    • Add 2X Reaction Buffer (with DTT) to each well.

    • Add the DEVD-pNA substrate to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.

3. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay detects the disruption of mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8]

  • Materials:

    • JC-1 Assay Kit

    • Fluorescence microscope or microplate reader

  • Procedure:

    • Seed cells in a 96-well plate or on coverslips and treat with this compound.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells with PBS.

    • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[9][10]

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity at both red (~590 nm) and green (~529 nm) emission wavelengths using a fluorescence microscope or a microplate reader.

    • Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

4. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.[8][11]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

  • Key Protein Targets:

    • Bcl-2 family: Pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. The ratio of pro- to anti-apoptotic proteins is critical in regulating apoptosis.

    • Caspases: Pro-caspases and their cleaved (active) forms (e.g., caspase-3, caspase-8, caspase-9).

    • PARP: Poly (ADP-ribose) polymerase, a substrate for activated caspase-3. Cleavage of PARP is a hallmark of apoptosis.

  • Procedure:

    • Prepare cell lysates from this compound-treated and control cells using RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Seed and Culture Cancer Cells Treatment Treat with this compound (and Controls) Cell_Culture->Treatment Annexin_V Annexin V/PI Flow Cytometry Treatment->Annexin_V Harvest Cells Caspase Caspase-3/7 Activity Assay Treatment->Caspase Prepare Lysates Mito Mitochondrial Potential (JC-1 Assay) Treatment->Mito Stain Cells Western Western Blot (Apoptosis Markers) Treatment->Western Prepare Lysates Quantification Quantify Apoptotic Cell Populations Annexin_V->Quantification Activity Measure Caspase Activity Caspase->Activity Ratio Calculate Red/Green Fluorescence Ratio Mito->Ratio Expression Analyze Protein Expression Levels Western->Expression Conclusion Determine Apoptotic Efficacy of this compound Quantification->Conclusion Activity->Conclusion Ratio->Conclusion Expression->Conclusion

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Anthracycline_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Baumycin_C1 This compound (Anthracycline) Death_Receptors Death Receptors (e.g., Fas, TNFR) Baumycin_C1->Death_Receptors Bcl2_Family Bax/Bcl-2 Regulation Baumycin_C1->Bcl2_Family Induces DNA damage & ROS production DISC DISC Formation Death_Receptors->DISC Caspase8 Pro-Caspase-8 Activation DISC->Caspase8 Caspase8->Bcl2_Family via Bid cleavage Caspase3 Pro-Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion MMP_Loss ΔΨm Decrease Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase3->Execution_Caspases PARP_Cleavage PARP Cleavage Execution_Caspases->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Execution_Caspases->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Signaling pathways of anthracycline-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Baumycin C1 Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the yield of Baumycin C1 from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy to increase the yield of this compound?

A1: The primary strategy involves metabolic engineering of the Streptomyces strain. This typically includes the overexpression of positive regulatory genes and the deletion of negative regulatory genes within the Baumycin (Bmc) biosynthetic gene cluster. A common approach is to overexpress the bmrU gene, which positively regulates the cluster, and knock out the bmrL gene, a negative regulator.

Q2: What are the key precursor molecules for this compound biosynthesis?

A2: The biosynthesis of this compound, an anthracycline antibiotic, starts from the condensation of nine C2 units derived from propionyl-CoA and malonyl-CoA. Therefore, ensuring an adequate supply of these precursor molecules is crucial for high-yield production.

Q3: What is a suitable fermentation medium for producing this compound?

A3: A commonly used medium for Streptomyces fermentation and anthracycline production is R5A medium. It is a complex medium designed to support robust growth and secondary metabolite production. See the Experimental Protocols section for the detailed composition.

Q4: How can I quantify the production of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. Samples from the fermentation broth are typically extracted with an organic solvent (e.g., ethyl acetate), and the extract is then analyzed using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water.

Troubleshooting Guide

Q: My Streptomyces strain is producing very low or no this compound. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Verify Strain Integrity: Ensure your Streptomyces strain has not lost the Baumycin biosynthetic gene cluster through genetic instability. This can be checked by PCR amplification of key biosynthetic genes.

  • Optimize Culture Conditions: Fermentation conditions are critical. Review and optimize parameters such as temperature, pH, aeration, and agitation speed. The optimal temperature for many Streptomyces species is around 28-30°C.

  • Check Medium Composition: Ensure the fermentation medium (e.g., R5A) is prepared correctly. Inadequate levels of carbon, nitrogen, or trace elements can severely limit secondary metabolite production.

  • Investigate Regulatory Gene Expression: The expression levels of regulatory genes like bmrU (positive) and bmrL (negative) can be a bottleneck. Consider constructing engineered strains with bmrU overexpression and/or bmrL knockout.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low this compound Yield strain_check Verify Strain Integrity (PCR) start->strain_check culture_check Optimize Culture Conditions (Temp, pH, Aeration) strain_check->culture_check Strain OK media_check Check Medium Composition culture_check->media_check Conditions Optimal regulator_check Analyze Regulatory Gene Expression media_check->regulator_check Medium Correct engineered_strain Construct Engineered Strain (Overexpress bmrU, Knockout bmrL) regulator_check->engineered_strain Expression Imbalance solution Improved Yield engineered_strain->solution

Caption: Troubleshooting workflow for low this compound yield.

Q: I have successfully engineered my strain, but the yield is still suboptimal. How can I further improve it?

A: If basic genetic engineering and fermentation optimization are not sufficient, consider these advanced strategies:

  • Precursor Feeding: Supplement the fermentation medium with precursors like propionate or specific amino acids that can be converted to propionyl-CoA and malonyl-CoA. This can alleviate potential bottlenecks in the primary metabolic pathways that supply building blocks for this compound.

  • Metabolic Pathway Engineering: Beyond the regulatory genes, you can engineer the precursor supply pathways. For example, overexpressing genes involved in the synthesis of propionyl-CoA could increase the pool of this key precursor.

  • Process Optimization in Bioreactors: Scale up your fermentation from shake flasks to controlled bioreactors. This allows for precise control of pH, dissolved oxygen, and nutrient feeding strategies (e.g., fed-batch culture), which can significantly enhance yield.

Experimental Protocols

Protocol 1: Overexpression of the bmrU Gene

This protocol describes the construction of a Streptomyces strain that overexpresses the positive regulatory gene bmrU.

  • Plasmid Construction:

    • Amplify the bmrU gene from the genomic DNA of the wild-type Streptomyces strain using PCR.

    • Clone the amplified bmrU fragment into an integrative expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).

    • Verify the resulting plasmid (e.g., pSET152-bmrU) by restriction digestion and sequencing.

  • Strain Transformation:

    • Introduce the pSET152-bmrU plasmid into the desired Streptomyces host strain via intergeneric conjugation from E. coli (e.g., ET12567/pUZ8002).

    • Select for exconjugants on a suitable medium containing an appropriate antibiotic (e.g., apramycin).

  • Verification of Overexpression:

    • Confirm the integration of the plasmid by PCR.

    • Perform quantitative real-time PCR (qRT-PCR) to confirm the increased transcription level of the bmrU gene compared to the wild-type strain.

Experimental Workflow for bmrU Overexpression

Overexpression_Workflow cluster_pcr Plasmid Construction cluster_transform Transformation cluster_verify Verification pcr Amplify bmrU gene clone Clone into pSET152 vector pcr->clone verify_plasmid Verify plasmid (pSET152-bmrU) clone->verify_plasmid conjugation Intergeneric Conjugation (E. coli to Streptomyces) verify_plasmid->conjugation selection Select Exconjugants conjugation->selection verify_pcr Confirm Integration (PCR) selection->verify_pcr verify_qrtd Confirm Overexpression (qRT-PCR) verify_pcr->verify_qrtd

Caption: Workflow for generating a bmrU overexpression strain.

Protocol 2: Fermentation and HPLC Analysis
  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., TSB) with Streptomyces spores.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate a 250 mL flask containing 50 mL of R5A fermentation medium with 2.5 mL of the seed culture.

    • Incubate at 28°C and 220 rpm for 7-10 days.

  • Sample Extraction:

    • Take a 1 mL sample of the fermentation broth.

    • Adjust the pH to 8.0 and extract with an equal volume of ethyl acetate by vigorous vortexing.

    • Centrifuge to separate the phases and collect the upper organic layer.

    • Evaporate the solvent and redissolve the residue in a known volume of methanol.

  • HPLC Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Monitor the absorbance at a specific wavelength (e.g., 495 nm) to detect and quantify this compound against a standard curve.

Data & Analysis

Table 1: Composition of R5A Fermentation Medium
ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
Casamino Acids0.1
K2SO40.25
MgCl2·6H2O10.12
Trace Element Soln.2 mL/L
TES Buffer (pH 7.2)5.73

Note: Autoclave liquids and solids separately and combine after cooling.

Table 2: Impact of Genetic Modifications on this compound Yield
StrainRelevant GenotypeRelative this compound Yield (%)
Wild-TypebmrU+, bmrL+100
bmrL Deletion MutantΔbmrL~150
bmrU OverexpressionermEp-bmrU~200
Combined ModificationΔbmrL, ermEp-bmrU~350-400

Note: Yields are approximate and can vary based on specific fermentation conditions.

Signaling Pathway of this compound Regulation

Regulation_Pathway bmrU bmrU (Positive Regulator) bmc_cluster Baumycin (Bmc) Biosynthetic Genes bmrU->bmc_cluster Activates Transcription bmrL bmrL (Negative Regulator) bmrL->bmc_cluster Represses Transcription baumycin_c1 This compound bmc_cluster->baumycin_c1 Biosynthesis

Caption: Regulatory pathway of this compound biosynthesis.

Technical Support Center: Overcoming Baumycin C1 Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Baumycin C1, its poor aqueous solubility can present a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when preparing and using this compound solutions for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions like PBS or cell culture media?

A1: this compound, an anthracycline antibiotic, possesses a complex and largely hydrophobic molecular structure. This chemical nature leads to low solubility in polar solvents like water and aqueous buffers, often resulting in precipitation, especially at higher concentrations.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, a water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Ethanol can also be used, but DMSO generally allows for higher stock concentrations.

Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue. It indicates that the concentration of this compound has exceeded its solubility limit in the final solution. It is crucial not to use a solution with a precipitate for your experiments, as the actual concentration of the dissolved compound will be unknown and the precipitate itself can be toxic to cells. Refer to the troubleshooting guide below for solutions.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). Most cell lines can tolerate up to 0.5% DMSO, but it is essential to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental endpoint.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common precipitation problems encountered during the preparation of this compound working solutions.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. 1. High Final Concentration: The target concentration of this compound in the aqueous solution is above its solubility limit. 2. Improper Mixing Technique: Adding the DMSO stock too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.1. Reduce Final Concentration: Lower the final concentration of this compound in your experiment. If a high concentration is necessary, consider alternative formulation strategies (see Advanced Strategies section). 2. Optimize Dilution Method: Pre-warm the aqueous buffer or media to 37°C. While gently vortexing or swirling the aqueous solution, add the DMSO stock drop-wise and slowly. This gradual addition helps to prevent localized supersaturation.
Solution is initially clear but a precipitate forms over time (e.g., during incubation). 1. Metastable Solution: The initial concentration was at the edge of solubility, and changes in temperature or pH during the experiment caused the compound to precipitate. 2. Interaction with Media Components: this compound may interact with components in the cell culture medium (e.g., proteins in serum), leading to the formation of insoluble complexes.1. Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound immediately before use. Do not store diluted aqueous solutions. 2. Test in Simpler Buffers: To determine if media components are the issue, try dissolving this compound in a simple buffer like PBS at the same concentration. If it remains soluble, consider using a serum-free medium for your experiment or reducing the serum concentration if possible.
Inconsistent experimental results between batches. 1. Inaccurate Stock Concentration: The initial stock solution in DMSO was not fully dissolved or has degraded. 2. Variable Precipitation: The degree of precipitation in the working solutions varies between experiments, leading to different effective concentrations of the drug.1. Ensure Complete Dissolution of Stock: When preparing the DMSO stock, vortex thoroughly and, if necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter. 2. Standardize Dilution Protocol: Follow a strict and consistent protocol for preparing your working solutions, as outlined in the "Experimental Protocols" section, to ensure reproducibility.
Quantitative Solubility Data (for a related anthracycline)
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 30.069.70
DMF 30.069.70
PBS (pH 7.2) 2.04.65

Note: This data is for a compound with a molecular weight of 430.4 g/mol and should be used as a guideline. The actual solubility of this compound may differ.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 800 g/mol , you would need 8 mg of the powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of any undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (with serum and supplements, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Calculate the volume of the 10 mM stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium (e.g., 999 µL).

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution (1 µL) drop-wise.

  • Continue to mix gently for another 10-15 seconds to ensure the solution is homogeneous.

  • Visually inspect the final working solution to ensure there is no precipitation.

  • Use the freshly prepared working solution immediately for your cell-based assays.

Potential Signaling Pathways and Experimental Workflows

The primary mechanism of action for anthracyclines like this compound involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis. Additionally, many natural product-derived anticancer agents have been shown to modulate key signaling pathways that control cell survival, proliferation, and death.

General Mechanism of Anthracycline-Induced Apoptosis

This diagram illustrates the general pathway by which anthracyclines, including likely this compound, induce programmed cell death.

Anthracycline_Apoptosis_Pathway BaumycinC1 This compound CellMembrane Cellular Uptake BaumycinC1->CellMembrane DNA_Intercalation DNA Intercalation CellMembrane->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition CellMembrane->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage ATM_ATR Activation of ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General mechanism of anthracycline-induced apoptosis.

Potential Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Many anticancer compounds exert their effects by inhibiting these pathways. It is plausible that this compound could also modulate these cascades.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway RTK_PI3K Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK_PI3K->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival_PI3K Cell Survival & Proliferation mTOR->Cell_Survival_PI3K RTK_MAPK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Survival_MAPK Cell Proliferation & Differentiation ERK->Cell_Survival_MAPK BaumycinC1 This compound BaumycinC1->Akt Inhibition? BaumycinC1->ERK Inhibition?

Caption: Potential inhibitory effects of this compound on PI3K/Akt and MAPK pathways.

Experimental Workflow for Investigating this compound's Effects

This workflow outlines the key steps for researchers studying the cellular effects of this compound, from initial solubility testing to more complex mechanistic studies.

Experimental_Workflow Start Start: this compound Powder Solubility_Test 1. Solubility Testing (DMSO, Ethanol, PBS) Start->Solubility_Test Stock_Prep 2. Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Solubility_Test->Stock_Prep Working_Sol_Prep 3. Prepare Fresh Working Solutions in Cell Culture Media Stock_Prep->Working_Sol_Prep Cell_Treatment 4. Treat Cells with this compound and Vehicle Control (e.g., 0.1% DMSO) Working_Sol_Prep->Cell_Treatment Viability_Assay 5a. Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Cell_Treatment->Apoptosis_Assay Western_Blot 5c. Mechanistic Studies (e.g., Western Blot for Signaling Proteins) Cell_Treatment->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Recommended experimental workflow for studying this compound.

Stability of Baumycin C1 in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for Baumycin C1 and related anthracyclines?

A1: Based on data for related compounds like doxorubicin and daunorubicin, it is recommended to store stock solutions at 4°C, protected from light.[1][2] For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

Q2: I observed a color change in my this compound solution. What does this indicate?

A2: A color change in an anthracycline solution can be an indicator of degradation. The stability of these compounds is often pH-dependent.[3] It is crucial to monitor the pH of your solutions and use buffered systems when possible. Any visual change, such as color alteration or precipitation, warrants a fresh preparation of the solution.

Q3: Can I use PVC containers to store this compound solutions?

A3: Studies on doxorubicin, epirubicin, and daunorubicin have shown that these compounds are generally stable in PVC infusion bags for up to 7 days at 4°C.[1][2] However, some anthracyclines have been reported to adsorb to container walls, which can affect the effective concentration of the drug.[4] It is good practice to verify compatibility with your specific container material or use glass or polypropylene containers to minimize adsorption.

Q4: How long can I expect this compound to be stable in common infusion fluids?

A4: While specific data for this compound is unavailable, studies on related anthracyclines provide some guidance. Daunorubicin has shown acceptable stability (≥90% of the original concentration) for over 48 hours at ambient temperature in 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), and Lactated Ringer's Injection (LR).[3] Doxorubicin exhibited similar stability in D5W and NS.[3] However, the stability is highly dependent on the specific drug and the pH of the infusion fluid.[3] For instance, pirarubicin was found to precipitate in 0.9% NaCl.[1][2]

Q5: What is the best method to determine the stability of this compound in my experimental setup?

A5: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This technique can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low bioactivity Degradation of the compound due to improper storage or handling. Adsorption to container surfaces.Prepare fresh solutions from a new stock. Use glass or polypropylene containers. Verify the concentration of the solution using a validated analytical method like HPLC.
Precipitation in solution Poor solubility in the chosen solvent or buffer. pH of the solution is at or near the compound's isoelectric point.Check the solubility profile of the compound. Adjust the pH of the solution. Consider using a different solvent system.
Inconsistent experimental results Instability of the compound under experimental conditions (e.g., temperature, light exposure).Perform a time-course stability study under your specific experimental conditions. Protect solutions from light and maintain a constant temperature.

Stability Data of Related Anthracycline Antibiotics

The following table summarizes the stability of several anthracycline antibiotics in different infusion fluids at ambient temperature, as determined by HPLC.

Compound Infusion Fluid Stability (≥90% of initial concentration) Reference
Daunorubicin 5% Dextrose (D5W)> 48 hours[3]
0.9% Sodium Chloride (NS)> 48 hours[3]
Lactated Ringer's (LR)> 48 hours[3]
Doxorubicin 5% Dextrose (D5W)> 48 hours[3]
0.9% Sodium Chloride (NS)> 48 hours[3]
Aclacinomycin A 5% Dextrose (D5W)> 48 hours[3]
0.9% Sodium Chloride (NS)> 48 hours[3]
Lactated Ringer's (LR)> 48 hours[3]
Zorubicin Normosol-R pH 7.4~ 22 hours[3]
Epirubicin 5% GlucoseStable for 7 days at 4°C[1][2]
0.9% NaClStable for 7 days at 4°C[1][2]
Pirarubicin 5% GlucoseStable for 5 days at 4°C[1][2]
0.9% NaClPrecipitates[1][2]

Experimental Protocols

Protocol: General Stability Testing of an Anthracycline Compound Using HPLC

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution. Store the stock solution under appropriate conditions (e.g., -20°C, protected from light).

  • Preparation of Test Solutions: Dilute the stock solution with the desired solvents or buffers (e.g., PBS, cell culture media, infusion fluids) to the final working concentration.

  • Incubation: Aliquot the test solutions into appropriate containers (e.g., glass vials) and incubate them under different temperature and light conditions (e.g., 4°C, 25°C, 37°C; protected from light vs. exposed to light).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • Sample Analysis: Analyze the samples immediately or store them at -80°C until analysis. Use a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound. A reversed-phase C18 column with fluorescence or UV detection is commonly used for anthracyclines.[1][2]

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A compound is generally considered stable if ≥90% of the initial concentration remains.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution prep_test Prepare Test Solutions in Different Solvents/Buffers prep_stock->prep_test temp_cond Temperature Conditions (e.g., 4°C, 25°C, 37°C) light_cond Light Conditions (e.g., Protected, Exposed) sampling Sample at Time Points (t=0, t=x, t=y, ...) prep_test->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of a compound under various experimental conditions.

References

Navigating the Nuances of Baumycin C1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Baumycin C1, an anthracycline antibiotic with significant antitumor and antiviral properties. Given its close structural and functional relationship to daunorubicin and doxorubicin, and its classification as a potential impurity in preparations of these widely used chemotherapeutics, understanding its experimental behavior is critical for accurate and reproducible results. This guide addresses common experimental artifacts, provides troubleshooting strategies, and offers detailed protocols for key assays.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cell viability assays with this compound show inconsistent results and high variability. What are the potential causes?

A1: High variability in cell viability assays is a common challenge. Several factors could be at play:

  • Compound Stability and Solubility: this compound, a red solid, is soluble in methanol and DMSO.[1] However, its stability in aqueous cell culture media over long incubation periods can be a concern. Anthracyclines can degrade in solution, especially with changes in pH or exposure to light.[2][3]

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound in DMSO for each experiment and store them protected from light at -20°C for short-term use. For long-term storage, lyophilized powder is recommended.[4]

      • When diluting into culture media, ensure rapid and thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution.[4]

      • Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

  • Cell Seeding Density and Growth Phase: The density at which cells are seeded and their metabolic state can significantly impact their sensitivity to cytotoxic agents.

    • Troubleshooting:

      • Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

      • Ensure even cell distribution in multi-well plates to avoid "edge effects."

  • Presence of Impurities: The isolation of this compound from Streptomyces species can yield other structurally related anthracyclines.[5] The presence of these impurities, even in small amounts, can affect the overall cytotoxicity.

    • Troubleshooting:

      • Use highly purified this compound. If purity is uncertain, consider analytical techniques like HPLC to assess the presence of contaminants.

Q2: I am observing unexpected fluorescence in my control wells or interference in my fluorescence-based assays. Could this compound be the cause?

A2: Yes, this is a significant and common artifact. Anthracyclines, including this compound, are inherently fluorescent molecules. This intrinsic fluorescence can interfere with a wide range of fluorescence-based assays, including:

  • Flow cytometry for apoptosis (e.g., Annexin V/PI staining) and cell cycle analysis.

  • Fluorescence microscopy.

  • Fluorescent reporter gene assays.

  • Assays using fluorescent dyes for measuring intracellular events (e.g., calcium imaging, reactive oxygen species detection).

  • Troubleshooting:

    • Spectral Analysis: If possible, determine the excitation and emission spectra of this compound under your experimental conditions. For the related compound doxorubicin, the maximum excitation and emission wavelengths are approximately 470 nm and 560 nm, respectively.[6][7] This information is crucial for selecting appropriate fluorophores and filter sets to minimize spectral overlap.

    • Unstained Controls: Always include an "unstained" control group of cells treated with this compound at the same concentrations as your experimental groups. This will allow you to quantify the background fluorescence from the compound itself and subtract it from your experimental readings.

    • Compensation in Flow Cytometry: For flow cytometry experiments, proper compensation is critical. Use the unstained, this compound-treated cells to set the compensation for the channel where the compound's fluorescence is detected.

    • Alternative Assays: If fluorescence interference cannot be adequately controlled, consider using non-fluorescence-based assays, such as colorimetric or luminescent assays, for endpoints like cell viability (e.g., MTT or CellTiter-Glo®).

Q3: What is the expected cytotoxic potency of this compound, and what concentrations should I use in my experiments?

A3: While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, its potent antitumor activity is recognized. In one study, a crude extract containing this compound showed strong activity, and related new natural products isolated alongside it had IC50 values greater than 6 µg/mL in several human cancer cell lines, including lung, breast, melanoma, kidney, and uterus cancer lines.[5] Given that the primary activity of the crude extract was attributed to this compound, it is likely to be potent.[5]

  • Experimental Approach:

    • It is recommended to perform a dose-response curve starting from a low nanomolar range and extending to the micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 value in your specific cell line.

    • For initial experiments, a concentration range of 0.1 to 5 µM for 12-24 hours is a reasonable starting point, similar to what is used for doxorubicin.[4]

Quantitative Data Summary

ParameterValueCell LinesReference
IC50 of related compounds >6 µg/mLLXFA 629L & LXFL 529L (lung), MAXF 401NL (breast), MEXF 462NL (melanoma), RXF 944L (kidney), UXF 1138L (uterus)[5]

Note: This IC50 value is for new natural products isolated along with this compound, which itself is considered the main active component of the crude extract.

Key Experimental Protocols

Protocol 1: DNA Intercalation Assay

The primary mechanism of action for anthracyclines is DNA intercalation.[8] This can be assessed by observing changes in the supercoiling of plasmid DNA.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable reaction buffer. Include a vehicle control (DMSO).

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for intercalation.

  • Topoisomerase I Treatment: Add DNA Topoisomerase I to the reaction and incubate for an additional hour. Topoisomerase I will relax the supercoiled DNA that has not been constrained by the intercalated drug.

  • Reaction Termination and DNA Purification: Stop the reaction and purify the DNA using a phenol-chloroform extraction followed by ethanol precipitation.

  • Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel.

  • Analysis: Visualize the DNA bands under UV light. Intercalation will result in a change in the linking number of the plasmid DNA, leading to a different migration pattern compared to the control.[9]

Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)

Anthracyclines are also known to inhibit topoisomerase II, an enzyme crucial for DNA replication and segregation.[2][6]

Methodology:

  • Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

  • Reaction Setup: In a reaction buffer, incubate recombinant human topoisomerase IIα or IIβ with kDNA in the presence of varying concentrations of this compound or a vehicle control.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 30-40 minutes.

  • Reaction Termination: Stop the reaction by adding a gel loading buffer containing a chelating agent (e.g., EDTA).

  • Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which will migrate faster through the gel. Inhibition by this compound will result in a higher proportion of catenated kDNA.[10]

Visualizing Experimental Workflows and Pathways

Experimental Workflow: Troubleshooting Cell Viability Assays

G Troubleshooting Workflow for this compound Cell Viability Assays start Inconsistent Cell Viability Results q1 Check Compound Stability & Solubility start->q1 q2 Review Cell Seeding & Growth Phase start->q2 q3 Assess Compound Purity start->q3 sol1 Prepare fresh stock solutions Protect from light Minimize freeze-thaw cycles q1->sol1 sol2 Optimize cell seeding density Ensure logarithmic growth phase Avoid edge effects q2->sol2 sol3 Use highly purified this compound Perform HPLC analysis if needed q3->sol3 end Improved Assay Reproducibility sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for inconsistent cell viability assays with this compound.

Signaling Pathway: Mechanism of Action of Anthracyclines

G Proposed Mechanism of Action for this compound baumycin This compound intercalation DNA Intercalation baumycin->intercalation topo2_inhibition Topoisomerase II Inhibition baumycin->topo2_inhibition dna Nuclear DNA topo2 Topoisomerase II intercalation->dna dna_damage DNA Strand Breaks intercalation->dna_damage topo2_inhibition->topo2 topo2_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for this compound, leading to apoptosis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Baumycin C1 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during in vitro cytotoxicity assays with Baumycin C1. Given that this compound is an anthracycline antibiotic, this guide draws upon the established knowledge of this class of compounds to provide targeted advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an analog of daunorubicin and belongs to the anthracycline class of antibiotics. Its primary cytotoxic effects are believed to be mediated through three main mechanisms:

  • DNA Intercalation: The planar ring structure of anthracyclines inserts between DNA base pairs, disrupting DNA replication and transcription.[1][2][3]

  • Topoisomerase II Inhibition: this compound likely forms a stable complex with DNA and the topoisomerase II enzyme. This "poisons" the enzyme, preventing the re-ligation of DNA strands after they have been cut, which leads to double-strand breaks and apoptosis.[1][3][4]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.[1][3][5]

Q2: Are there specific properties of this compound that can interfere with cytotoxicity assays?

A2: Yes, as an anthracycline, this compound possesses intrinsic fluorescence. This property can interfere with fluorescence-based assays, such as those using fluorescent dyes to measure viability or apoptosis, potentially leading to artificially high background signals.[6] It is crucial to include "compound-only" controls to account for this.

Q3: How should this compound be stored and handled?

A3: Anthracyclines are known to be sensitive to light and can degrade over time in solution.[7][8] To ensure consistency:

  • Store stock solutions in the dark at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh dilutions of this compound in culture medium for each experiment.

  • Protect all solutions containing this compound from light as much as possible.

Q4: Which type of cytotoxicity assay is most suitable for this compound?

A4: The choice of assay can significantly impact the results.

  • For colorimetric assays (e.g., MTT, XTT): These are generally suitable but be aware that some compounds can directly reduce the tetrazolium salts, leading to false-positive results.[9] Always include a "compound-only" control in cell-free media.

  • For fluorescence-based assays: Due to the intrinsic fluorescence of anthracyclines, it is critical to select fluorescent dyes with emission spectra that do not overlap with that of this compound.[6] Alternatively, use assays that are less susceptible to fluorescence interference.

  • Luminescence-based assays (e.g., ATP assays): These are often a good choice as they are less prone to interference from colored or fluorescent compounds.

  • Flow cytometry: When analyzing apoptosis using flow cytometry, be mindful of the autofluorescence of this compound, which can interfere with channels excited by certain lasers (e.g., 488 nm).[6] Proper compensation controls are essential.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.

Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells Inconsistent Cell Seeding: Uneven distribution of cells at the start of the experiment is a major source of variability.[10]- Ensure a homogenous single-cell suspension before and during plating.- After dispensing, let the plate sit at room temperature for 20-30 minutes on a level surface before incubation to allow for even cell settling.
"Edge Effect": Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth.[9]- Avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.- Ensure proper humidification in the incubator.
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant concentration errors.- Use calibrated pipettes and practice consistent pipetting techniques.- Perform serial dilutions to avoid pipetting very small volumes.
Inconsistent IC50 Values Between Experiments Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and drug sensitivity.[10]- Use cells from a consistent, low-passage range for all experiments.- Regularly check cell morphology and doubling time to ensure consistency.
Initial Cell Seeding Density: The starting number of cells can influence the apparent cytotoxicity.[10]- Optimize and maintain a consistent seeding density for all experiments. Ensure cells are in the exponential growth phase during treatment.
Compound Instability: this compound, like other anthracyclines, may degrade in solution over time.[7]- Prepare fresh drug dilutions for each experiment from a validated stock solution.- Protect solutions from light.
High Background Signal in Assay Intrinsic Color/Fluorescence of this compound: Anthracyclines are colored and fluorescent, which can interfere with absorbance and fluorescence readings.[6]- Include "compound-only" controls (media + this compound, no cells) for every concentration.- Subtract the average background signal from these controls from the corresponding experimental wells.
Phenol Red Interference: Phenol red in culture media can interfere with some fluorescent probes.- Use phenol red-free media during the assay incubation period if using a fluorescent readout.
No or Low Cytotoxic Effect Observed Compound Inactivity: The batch of this compound may be inactive or degraded.- Test the compound on a known sensitive cell line as a positive control.- Ensure proper storage and handling of the compound.
Suboptimal Compound Concentration: The concentration range tested may be too low.- Perform a wide range of serial dilutions to determine the appropriate concentration range for your cell line.
Cell Line Resistance: The chosen cell line may be inherently resistant to anthracyclines.- Verify the sensitivity of your cell line by determining its IC50 value.- Consider using a different, more sensitive cell line if necessary.
Low Viability in Negative Control Wells Suboptimal Culture Conditions: Issues with the incubator, media, or supplements can stress the cells.[10]- Verify incubator temperature (37°C) and CO2 levels (typically 5%).- Ensure culture medium is not expired and is properly supplemented.
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells.[10]- Use gentle cell handling techniques.- Optimize trypsinization time and centrifugation speed.

Quantitative Data

As specific IC50 values for this compound are not widely published, the following table provides reference IC50 values for its parent compound, daunorubicin, in various cancer cell lines. These values can serve as a preliminary guide for designing your experiments. Note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.

Cell LineCancer TypeAssayIncubation TimeDaunorubicin IC50
HL-60Acute Myeloid LeukemiaMTT24 h2.52 µM[11]
U937Acute Myeloid LeukemiaMTT24 h1.31 µM[11]
THP-1Acute Myeloid LeukemiaCCK-872 h~1.0 µM[12]
KG-1Acute Myeloid LeukemiaCCK-872 h~0.5 µM[12]
HeLaCervical CancerMTT24 h2.9 µM[13]
MCF-7Breast CancerMTT24 h2.5 µM[13]

Experimental Protocols

General Protocol for this compound Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., in DMSO) and protect it from light.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include vehicle-only controls (e.g., DMSO at the highest concentration used) and no-treatment controls.

    • Set up "compound-only" background control wells containing media and each concentration of this compound, but no cells.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Subtract the average absorbance of the "compound-only" background controls from the corresponding experimental wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualizations

Diagram of the Anthracycline Cytotoxicity Signaling Pathway

Anthracycline_Pathway General Signaling Pathway of Anthracycline Cytotoxicity Anthracycline This compound (Anthracycline) DNA_Intercalation DNA Intercalation Anthracycline->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Anthracycline->Topoisomerase_II ROS_Generation ROS Generation Anthracycline->ROS_Generation Replication_Transcription_Block Replication & Transcription Block DNA_Intercalation->Replication_Transcription_Block DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Lipid_Peroxidation Lipid & Protein Damage Oxidative_Stress->Lipid_Peroxidation Replication_Transcription_Block->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: General signaling pathway of anthracycline cytotoxicity.

Experimental Workflow for Troubleshooting Inconsistent Results

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.

References

Technical Support Center: Optimizing Baumycin C1 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Baumycin C1 is an anthracycline antibiotic. Due to the limited availability of specific data for this compound in public literature, this guide is based on the well-established principles and experimental data for closely related and extensively studied anthracyclines, such as doxorubicin. These guidelines are intended to serve as a starting point for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: As an anthracycline, this compound is understood to exert its anticancer effects through multiple mechanisms. The primary modes of action include:

  • DNA Intercalation: The planar ring structure of the molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks that are critical for its cytotoxic effect.[1]

  • Free Radical Formation: The drug can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components like lipids, proteins, and DNA.[1]

Q2: How do I determine a suitable starting concentration for my cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

  • Literature Review: Search for studies using similar anthracyclines (e.g., doxorubicin, daunorubicin) on your specific cell line or a similar cancer type to find a preliminary range.

  • Pilot Experiment: Test a broad range of concentrations (e.g., from 0.01 µM to 10 µM) in a viability assay like MTT or SRB.

  • IC50 Determination: Based on the pilot results, perform a more detailed dose-response curve with a narrower range of concentrations to accurately calculate the IC50 value. A detailed protocol is provided below.

Q3: What should I use to dissolve and dilute this compound?

A3: Anthracyclines are often sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it in your cell culture medium for final working concentrations.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

  • Stock Concentration: Prepare a stock solution in the range of 1-10 mM. Store at -20°C or -80°C, protected from light.

  • Working Dilution: When preparing your working concentrations, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v for DMSO). Always include a vehicle control (medium with the same final solvent concentration) in your experiments.

Q4: Why am I observing high variability in my experimental results?

A4: Inconsistent results can arise from several factors. Key areas to check include:

  • Cell Density: Ensure a consistent number of cells are seeded in each well, as cell confluence significantly impacts drug sensitivity.

  • Serum Lot Variation: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell proliferation and drug response. It is advisable to test new lots or purchase a large batch for long-term studies.[2]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered phenotypes and drug sensitivity.

  • Drug Preparation: Prepare fresh dilutions of this compound from the frozen stock for each experiment to avoid degradation.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentrations.

ProblemPossible CauseRecommended Solution
High IC50 Value / Low Cytotoxicity Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein).[3]Action: Verify the sensitivity of your cell line from literature. Consider using a different, more sensitive cell line or a known chemosensitizer.
Incorrect Exposure Time: The incubation period may be too short for the drug to exert its effect.Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line.
Drug Degradation: this compound, like other anthracyclines, can be sensitive to light and degradation in solution.Action: Protect drug solutions from light. Prepare fresh working dilutions for each experiment from a frozen stock.
Inconsistent Results Between Replicates Uneven Cell Seeding: Inaccurate pipetting can lead to different cell numbers per well.Action: Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and practice consistent pipetting technique.
Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, altering media concentration.Action: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Drug Precipitates in Culture Medium Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium.Action: Lower the working concentration. Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic to cells. Briefly vortex the diluted drug solution before adding it to the cells.

Data Presentation

Table 1: General Concentration Ranges of Anthracyclines for In Vitro Studies

This table provides typical concentration ranges for doxorubicin, a closely related anthracycline, which can serve as a starting point for this compound. The optimal concentration must be determined empirically for each specific cell line.[2]

Cell TypeConcentration Range (µM)Typical Exposure Time (hours)
Various Cancer Cell Lines0.01 - 524 - 72
Rat Cardiomyocytes0.1 - 1024 - 72
Human Breast Adenocarcinoma (MCF-7)0.1 - 248 - 72
Human Hepatocellular Carcinoma (HepG2)0.1 - 548 - 72

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. For example, if your final desired concentrations are 0.01, 0.1, 1, and 10 µM, prepare 0.02, 0.2, 2, and 20 µM solutions.

  • Drug Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells. Also include "vehicle-only" and "untreated" control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the optimal time determined previously. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilution + Vehicle Control) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. Cell Viability Assay (e.g., MTT, SRB) D->E F 6. Data Analysis (Absorbance Reading) E->F G 7. Calculate IC50 Value (Non-linear Regression) F->G H Optimal Concentration for Further Assays G->H

Caption: A typical experimental workflow for determining the IC50 of this compound.

Apoptosis_Pathway General Anthracycline-Induced Apoptosis Pathways drug This compound dna DNA Damage & ROS Production drug->dna p53 p53 Activation dna->p53 bax ↑ Bax/Bak p53->bax bcl2 ↓ Bcl-2/Bcl-xL p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apoptosome Formation (Apaf-1) cytoC->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway commonly activated by anthracyclines.

Troubleshooting_Tree Troubleshooting Low Drug Efficacy start Problem: High IC50 or No Effect q1 Is the vehicle control also showing toxicity? start->q1 sol1 Reduce solvent concentration (e.g., <0.1% DMSO). Re-run experiment. q1->sol1 Yes q2 Was the drug diluted freshly for the experiment? q1->q2 No sol2 Prepare fresh dilutions from -80°C stock. Protect from light. q2->sol2 No q3 Is the cell seeding density consistent and optimal? q2->q3 Yes sol3 Optimize seeding density. Ensure homogenous cell suspension. q3->sol3 No end Consider cell line resistance or increase drug incubation time. q3->end Yes

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Purification of Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Baumycin C1.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound, an anthracycline antibiotic, presents several purification challenges primarily due to its chemical instability and the presence of closely related impurities. Key challenges include:

  • pH Sensitivity: this compound is susceptible to degradation at alkaline pH.[1][2]

  • Thermosensitivity: The compound can degrade at elevated temperatures.[1][2]

  • Photosensitivity: Exposure to light can lead to the degradation of this compound.[2]

  • Presence of Related Impurities: The crude extract often contains other structurally similar Baumycins and degradation products, making separation difficult.

  • Peak Tailing in Chromatography: Anthracyclines can interact with residual silanol groups on silica-based columns, leading to poor peak shape.

Q2: What type of chromatography is best suited for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of this compound and other anthracyclines. This technique separates compounds based on their hydrophobicity. A C18 column is typically a good starting point.

Q3: What are the common degradation products of this compound?

A3: The primary degradation products of this compound and related anthracyclines, such as Daunorubicin, are often 7-deoxyaglycones, which are formed by the cleavage of the glycosidic bond.[2] Degradation can be accelerated by exposure to alkaline conditions, high temperatures, and light.[1][2]

Q4: How can I minimize the degradation of this compound during purification?

A4: To minimize degradation, it is crucial to:

  • Maintain a slightly acidic pH (around pH 4-6) throughout the purification process.

  • Work at reduced temperatures (e.g., 4°C) whenever possible.

  • Protect all solutions and fractions from light by using amber vials or covering glassware with aluminum foil.[2]

  • Process samples promptly to avoid prolonged exposure to potentially degradative conditions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction of the basic amine group of this compound with acidic silanol groups on the column packing.- Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the mobile phase pH to protonate the silanol groups.
Low Resolution/Overlapping Peaks - Inappropriate mobile phase composition.- Gradient is too steep.- Column is overloaded.- Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) concentration.- Employ a shallower gradient to improve separation.- Reduce the sample concentration or injection volume.
Loss of Product/Low Recovery - Degradation of this compound during the run.- Irreversible adsorption to the column.- Ensure the mobile phase is slightly acidic and protect from light.- Work at a lower temperature.- Check for sample precipitation on the column.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough column washing procedure between runs.
Variable Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure proper mixing and degassing of the mobile phase.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from a crude extract. Optimization may be required based on the specific sample matrix and available equipment.

1. Sample Preparation:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid).
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 485 nm
Column Temperature 25°C (or controlled room temperature)
Injection Volume 20 µL (can be adjusted based on sample concentration)

3. Fraction Collection:

  • Collect fractions corresponding to the this compound peak based on the chromatogram.
  • Protect collected fractions from light and store at 4°C.

4. Post-Purification Analysis:

  • Analyze the purity of the collected fractions by analytical HPLC.
  • Confirm the identity of the purified compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Hypothetical Purification Summary of this compound

This table presents example data for a typical purification run. Actual results may vary.

Purification Step Total Amount (mg) Purity (%) Yield (%)
Crude Extract10035100
RP-HPLC Fraction259871.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_collection Fraction Collection & Analysis cluster_result Final Product crude Crude this compound Extract dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc C18 Column Gradient Elution filter->hplc collect Collect Fractions hplc->collect analyze Purity Analysis (Analytical HPLC) collect->analyze confirm Identity Confirmation (MS, NMR) analyze->confirm pure Purified this compound (>98%) confirm->pure troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Peak Tailing) cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase start->cause3 sol1 Use Base-Deactivated Column cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Optimize Mobile Phase pH cause3->sol3 result Improved Separation sol1->result sol2->result sol3->result

References

Technical Support Center: Minimizing Off-Target Effects of Baumycin C1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Baumycin C1 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Disclaimer

Information on the specific off-target effects of this compound is limited in publicly available literature. The following guidance is based on the known characteristics of the broader anthracycline class of compounds, to which Baumycin belongs, and general principles for minimizing off-target effects of small molecules in cell culture.[1] The quantitative data and specific examples provided are illustrative and intended to serve as a guide for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its potential off-target effects?

This compound is an anthracycline glycoside antibiotic, closely related to daunorubicin and doxorubicin.[1] Its primary on-target mechanism is believed to be the intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cells.

Potential off-target effects may arise from several mechanisms common to anthracyclines, including:

  • Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of superoxide radicals and subsequent oxidative stress, which can damage various cellular components.

  • Interaction with Kinases: Non-specific binding to various cellular kinases can lead to the modulation of unintended signaling pathways.

  • Mitochondrial Dysfunction: Accumulation in mitochondria can disrupt the electron transport chain and induce mitochondrial-mediated apoptosis through off-target mechanisms.

Q2: We are observing significant cytotoxicity in our control cell line that should be resistant to topoisomerase II inhibitors. What could be the cause?

This suggests that the observed cell death may be due to off-target effects rather than the intended on-target activity. Potential causes include:

  • High Compound Concentration: The concentration of this compound being used may be excessive, leading to non-specific cytotoxicity.[2][3]

  • Oxidative Stress: The cell line may be particularly sensitive to the ROS generated by this compound.

  • Off-Target Kinase Inhibition: this compound could be inhibiting a kinase essential for the survival of your control cell line.

Q3: How can we experimentally distinguish between on-target and off-target effects of this compound?

Several experimental approaches can help differentiate between on-target and off-target effects:

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different topoisomerase II inhibitor.[2] A similar phenotype strengthens the case for an on-target effect.

  • Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype. For example, if oxidative stress is the suspected off-target mechanism, pre-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxicity.[4]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended target, topoisomerase II, at the concentrations used in your experiments.[2]

Troubleshooting Guides

Issue 1: High background signal or direct interference in reporter gene assays.
  • Problem: You are using a reporter gene assay (e.g., luciferase) to measure the activity of a signaling pathway, but you observe a high background signal or inhibition of the reporter protein itself in the presence of this compound.

  • Troubleshooting Steps:

    • Counter-screen with a control vector: Transfect cells with a reporter vector that has a constitutive promoter instead of the specific response element for your pathway of interest. This will help determine if this compound is directly affecting the reporter enzyme or general transcription/translation machinery.[2]

    • Use a different reporter system: Some small molecules can directly inhibit certain reporter enzymes. Switching to an alternative reporter, such as a fluorescent protein, can help circumvent this issue.[2]

    • Perform a dose-response curve: Determine the optimal concentration range of this compound that affects your pathway of interest without causing general cellular stress or reporter interference.[2]

Issue 2: Inconsistent phenotypic results across different cell lines.
  • Problem: this compound induces the expected phenotype in one cell line but has a different or no effect in another, even though both express topoisomerase II.

  • Troubleshooting Steps:

    • Verify Target Expression: Confirm the expression levels of topoisomerase II in both cell lines using methods like Western Blot or qPCR.[3]

    • Assess Off-Target Expression: The differential sensitivity could be due to the expression levels of an off-target protein in one of the cell lines.[3]

    • Consider Metabolic Differences: The cell lines may metabolize this compound differently, leading to variations in the intracellular concentration of the active compound.[3]

Quantitative Data Summary

The following tables provide illustrative quantitative data for this compound to guide experimental design.

Table 1: Illustrative Potency and Cytotoxicity of this compound

ParameterCell Line A (Sensitive)Cell Line B (Resistant Control)
IC50 (On-Target) 50 nM> 10 µM
CC50 (Cytotoxicity) 100 nM5 µM

IC50: Half-maximal inhibitory concentration for topoisomerase II activity. CC50: Half-maximal cytotoxic concentration.

Table 2: Illustrative Off-Target Kinase Inhibition Profile of this compound

KinaseIC50
Topoisomerase II (On-Target) 50 nM
Kinase X1 µM
Kinase Y5 µM
Kinase Z> 20 µM

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (CC50 Determination)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound and perform serial dilutions.

  • Cell Treatment: Treat the cells with the range of this compound concentrations. Include vehicle-only and no-treatment controls.[3]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]

  • Viability Assay: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the CC50 value.

Protocol 2: Off-Target Profiling using a Kinase Panel
  • Compound Submission: Provide a sample of this compound at a specified concentration to a commercial kinase profiling service.

  • Assay Performance: The service will screen this compound against a panel of recombinant kinases at a fixed ATP concentration.

  • Data Acquisition: The percentage of inhibition for each kinase at the tested concentration will be determined.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 for those specific kinases.

Visualizations

G Hypothetical Signaling Pathway Affected by this compound Off-Target Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X (Off-Target) Receptor->Kinase_X Activates Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Activates Survival_Signal Pro-Survival Signal Downstream_Kinase->Survival_Signal Promotes Apoptosis Apoptosis Survival_Signal->Apoptosis Inhibits Topoisomerase_II Topoisomerase II (On-Target) DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Baumycin_C1 This compound Baumycin_C1->Kinase_X Inhibits (Off-Target) Baumycin_C1->Topoisomerase_II Inhibits (On-Target)

Caption: Hypothetical signaling pathway affected by this compound.

G Experimental Workflow for Identifying Off-Target Effects Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve in Multiple Cell Lines Start->Dose_Response Compare_Potency Compare On-Target Potency (IC50) with Cytotoxicity (CC50) Dose_Response->Compare_Potency Off_Target_Suspected Off-Target Effect Suspected (CC50 << IC50 in resistant cells) Compare_Potency->Off_Target_Suspected Discrepancy On_Target_Likely On-Target Effect Likely (CC50 ≈ IC50 in sensitive cells) Compare_Potency->On_Target_Likely Correlation Profiling Off-Target Profiling (e.g., Kinome Scan) Off_Target_Suspected->Profiling Rescue_Experiments Hypothesis-Driven Rescue Experiments Off_Target_Suspected->Rescue_Experiments Validate_Hits Validate Hits with Secondary Assays Profiling->Validate_Hits Rescue_Experiments->Validate_Hits Conclusion Identify and Characterize Off-Target(s) Validate_Hits->Conclusion

Caption: Workflow for identifying off-target effects.

G Troubleshooting Logic for Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Vehicle Toxicity Start->Check_Concentration Contamination Check for Cell Culture Contamination Start->Contamination Dose_Response Perform a New Dose-Response Curve Check_Concentration->Dose_Response Contamination->Dose_Response Is_Cytotoxicity_Dose_Dependent Is Cytotoxicity Dose-Dependent? Dose_Response->Is_Cytotoxicity_Dose_Dependent Artifact Likely Experimental Artifact (e.g., contamination, solvent) Is_Cytotoxicity_Dose_Dependent->Artifact No Mechanism_Investigation Investigate Mechanism: On-Target vs. Off-Target Is_Cytotoxicity_Dose_Dependent->Mechanism_Investigation Yes End Proceed with Mechanism Investigation Mechanism_Investigation->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Addressing Anthracycline Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: While the initial request focused on Baumycin C1, a comprehensive literature search revealed a significant lack of specific data regarding its use in overcoming anthracycline resistance. Therefore, this technical support center provides guidance on the broader, well-documented topic of addressing anthracycline resistance in cancer cells, using common experimental models and troubleshooting strategies applicable to the evaluation of novel therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of anthracycline resistance in cancer cells?

A1: The most well-documented mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), actively pumps anthracyclines out of the cell, reducing intracellular drug concentration.[1]

  • Alterations in drug targets: Mutations or decreased expression of topoisomerase II, the primary target of anthracyclines, can reduce the drug's efficacy.[2][3]

  • Increased drug metabolism: Cancer cells can develop mechanisms to metabolize anthracyclines into less active forms.[4]

  • Enhanced DNA repair: Increased efficiency of DNA repair pathways can counteract the DNA damage induced by anthracyclines.

  • Activation of anti-apoptotic pathways: Upregulation of pro-survival signaling pathways can make cancer cells more resistant to drug-induced cell death.

Q2: How can I determine if my cancer cell line is resistant to anthracyclines?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of an anthracycline, such as doxorubicin, using a cytotoxicity assay (e.g., MTT, SRB). A significantly higher IC50 value in your cell line compared to a known sensitive cell line (e.g., parental cell line) indicates resistance. For example, doxorubicin-resistant MCF-7/ADR cells have a much higher IC50 for doxorubicin compared to the parental MCF-7 cell line.[5]

Q3: What are common positive controls for inhibiting P-glycoprotein-mediated resistance?

A3: Verapamil and cyclosporin A are well-characterized P-gp inhibitors and are often used as positive controls in experiments to determine if a novel compound can reverse P-gp-mediated multidrug resistance (MDR).

Q4: My cytotoxicity assay results are inconsistent. What are the possible causes?

A4: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage number range.

  • Cell seeding density: Variations in the number of cells seeded per well can significantly impact the results. Ensure a uniform cell suspension and accurate pipetting.

  • Drug stability: Anthracyclines are light-sensitive. Prepare fresh drug solutions for each experiment and protect them from light.

  • Assay incubation time: The duration of drug exposure can influence the IC50 value. Optimize and maintain a consistent incubation time.

Troubleshooting Guides

Issue 1: High variability in IC50 values for doxorubicin in a resistant cell line.
Possible CauseSuggested Solution
Inconsistent cell health or passage number. Maintain a consistent cell culture practice. Use cells from a similar passage number for all experiments. Regularly check for mycoplasma contamination.
Uneven cell seeding. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Edge effects in the microplate. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Inaccurate drug dilutions. Prepare a fresh stock solution of doxorubicin and perform serial dilutions carefully for each experiment.
Issue 2: A novel compound does not appear to reverse doxorubicin resistance.
Possible CauseSuggested Solution
The compound is not a P-gp inhibitor. The resistance in your cell line may not be mediated by P-gp. Verify P-gp expression levels by Western blot or qPCR. Test the compound's effect on intracellular accumulation of a P-gp substrate like Rhodamine 123.
The compound has its own cytotoxicity. Determine the IC50 of the compound alone. Use non-toxic concentrations of the compound when testing for resistance reversal in combination with doxorubicin.
The compound is unstable in the culture medium. Assess the stability of the compound over the course of the experiment using methods like HPLC.
The mechanism of resistance is not efflux-based. Investigate other resistance mechanisms, such as alterations in topoisomerase II activity or expression.

Quantitative Data Summary

The following table provides example IC50 values for doxorubicin in sensitive and resistant cancer cell lines, which can serve as a reference for your experiments. Note that these values can vary between laboratories and experimental conditions.

Cell LineCancer TypeResistance StatusDoxorubicin IC50 (µM)Reference
MCF-7Breast AdenocarcinomaSensitive~0.1 - 2.5[6][7]
MCF-7/ADRBreast AdenocarcinomaDoxorubicin-Resistant~1.9 - >20[5][7]
HCT116Colon CarcinomaSensitiveVaries[8]
HCT15Colon CarcinomaIntrinsically Resistant (High P-gp)High[9]
HL60Promyelocytic LeukemiaSensitiveLow[10]
HL60/ADRPromyelocytic LeukemiaDoxorubicin-ResistantHigh[10]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay to Determine IC50

Objective: To measure the cytotoxic effect of a compound and determine its IC50 value.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Doxorubicin and experimental compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and doxorubicin in complete medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

Objective: To assess the ability of a compound to inhibit P-glycoprotein-mediated efflux.

Materials:

  • Cancer cell lines (with and without P-gp overexpression)

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Experimental compound

  • Verapamil (positive control)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with the experimental compound or verapamil at the desired concentration for 30-60 minutes at 37°C. Include an untreated control.

  • Add Rhodamine 123 to a final concentration of 1 µM to all samples.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in fresh PBS.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (excitation ~488 nm, emission ~525 nm).

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of the experimental compound indicates inhibition of P-gp efflux.

Mandatory Visualizations

P_glycoprotein_Efflux_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Anthracycline_out Extracellular Anthracycline Pgp->Anthracycline_out Efflux (ATP-dependent) Anthracycline_in Intracellular Anthracycline Anthracycline_in->Pgp Binding DNA DNA Anthracycline_in->DNA Intercalation Topoisomerase Topoisomerase II Anthracycline_in->Topoisomerase Inhibition Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis Novel_Compound Novel Compound (P-gp Inhibitor) Novel_Compound->Pgp Inhibition Anthracycline_out->Anthracycline_in Diffusion Experimental_Workflow start Start: Hypothesis (Novel compound reverses resistance) step1 Determine IC50 of Novel Compound Alone (Cytotoxicity Assay) start->step1 step3 Determine Doxorubicin IC50 in Sensitive and Resistant Cells (Baseline Cytotoxicity) start->step3 step2 Select Non-Toxic Concentration of Novel Compound step1->step2 step4 Determine Doxorubicin IC50 in Resistant Cells + Non-Toxic Concentration of Novel Compound step2->step4 step3->step4 decision1 Is Doxorubicin IC50 Significantly Reduced? step4->decision1 end_success Conclusion: Compound reverses resistance decision1->end_success Yes end_fail Conclusion: Compound does not reverse resistance under these conditions decision1->end_fail No step5 Investigate Mechanism: P-gp Inhibition (e.g., Rhodamine 123 Assay) step6 Investigate Mechanism: Topoisomerase II Activity Assay end_success->step5 end_success->step6

References

Technical Support Center: Strategies to Reduce Baumycin C1-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical models of Baumycin C1-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cardiotoxicity?

A1: this compound is an anthracycline antibiotic used in cancer chemotherapy. Like other anthracyclines, its clinical use is limited by dose-dependent cardiotoxicity.[1] The primary mechanisms implicated in this cardiotoxicity include:

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. The heart is particularly susceptible to this oxidative stress due to its high metabolic rate and relatively low antioxidant capacity.[1][2]

  • Topoisomerase IIβ (TOP2B) Inhibition: In cardiomyocytes, this compound can form a ternary complex with TOP2B and DNA, leading to DNA double-strand breaks and subsequent cell death.[2]

  • Mitochondrial Dysfunction: Anthracyclines can accumulate in mitochondria, leading to impaired energy production, increased ROS generation, and the opening of the mitochondrial permeability transition pore, which can trigger apoptosis.[2][3]

Q2: Which preclinical models are most suitable for studying this compound-induced cardiotoxicity?

A2: Several animal models are used to study anthracycline-induced cardiotoxicity, each with its own advantages and disadvantages.[4]

  • Rodent Models (Mice and Rats): These are the most commonly used models due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains.[5][6] Both acute and chronic cardiotoxicity can be modeled.[7][8] Spontaneously hypertensive rats are considered a particularly suitable small animal model due to the reproducibility of anthracycline-induced lesions.[4]

  • Rabbit Models: The weanling rabbit model, involving long-term weekly injections, develops a cardiomyopathy that is clinically and pathologically similar to that seen in humans.[7]

  • Large Animal Models (Pigs and Dogs): These models are advantageous for studies requiring detailed cardiac function evaluation, as their cardiovascular physiology is more similar to humans.[4] The beagle dog is considered a suitable large animal model.[4]

Q3: What are the key cardioprotective strategies being investigated?

A3: The main strategies focus on mitigating the underlying mechanisms of toxicity:

  • Antioxidant Therapy: Agents that scavenge ROS or prevent their formation are a primary focus.[1][4]

  • Iron Chelation: Dexrazoxane, an iron chelator, is the only FDA-approved agent for preventing anthracycline-induced cardiotoxicity.[9][10] It is thought to work by preventing the formation of cardiotoxic ROS.[9]

  • Targeting Topoisomerase IIβ: Dexrazoxane may also act as a catalytic inhibitor of TOP2B.[9]

  • Modulation of Signaling Pathways: Investigating agents that can modulate pathways involved in apoptosis, inflammation, and mitochondrial biogenesis is an active area of research.[11][12]

Troubleshooting Guides

Issue 1: High variability in cardiac function measurements.

Possible Causes & Solutions:

  • Anesthesia Protocol: Different anesthetics can have varying effects on cardiac function.[13]

    • Recommendation: Use a consistent and well-documented anesthesia protocol. A heart rate of >400 beats/min is generally advised to be within the physiological range for mice under anesthesia.[13]

  • Animal Strain and Sex: Different strains and sexes of rodents can exhibit varying sensitivity to anthracycline-induced cardiotoxicity.[14]

    • Recommendation: Use a single, well-characterized strain and sex for your experiments. Report these details in your methodology.

  • Echocardiography Technique: Improper probe placement and inconsistent measurement timing can lead to variability.

    • Recommendation: Ensure consistent probe positioning and perform measurements at the same phase of the cardiac cycle. A 10-minute acclimation period after placing the animal on the board is recommended.[13]

Issue 2: Lack of significant cardioprotective effect with an experimental agent.

Possible Causes & Solutions:

  • Timing and Dose of Cardioprotective Agent: The timing and dose of the protective agent relative to this compound administration are critical.

    • Recommendation: Conduct dose-response and time-course studies to determine the optimal administration schedule. For example, dexrazoxane is typically administered shortly before the anthracycline.[15]

  • Mechanism of Action Mismatch: The experimental agent may not be targeting the primary mechanism of this compound-induced cardiotoxicity in your model.

    • Recommendation: Re-evaluate the known mechanisms of this compound and ensure your agent's proposed mechanism aligns. Consider using multiple assays to assess different aspects of cardiotoxicity (e.g., oxidative stress, apoptosis, mitochondrial function).

  • Insufficient Drug Exposure: The bioavailability and tissue distribution of the experimental agent may be suboptimal.

    • Recommendation: Perform pharmacokinetic studies to ensure adequate concentrations of the agent are reaching the heart tissue.

Data Presentation: Summary of Cardioprotective Agents

Cardioprotective Agent Proposed Mechanism of Action Preclinical Model(s) Key Findings Citation(s)
Dexrazoxane Iron chelation, catalytic inhibition of Topoisomerase IIβRodents, Rabbits, DogsReduces the risk of heart failure and decline in LVEF.[9][10][15][16][17][18]
Carvedilol Beta-blocker with antioxidant and anti-apoptotic propertiesRodentsPrevents anthracycline-induced cardiotoxicity by reducing free radical release and apoptosis.[9][12]
Nebivolol Beta-blocker with antioxidant propertiesBreast cancer patientsProphylactic use may prevent left ventricular dilatation and functional impairment.[11]
Resveratrol Antioxidant, activates VEGF-B/Akt/GSK-3β signalingRatsInhibits apoptosis and reduces cardiac injury.[12]
Quercetin Antioxidant, increases Nrf2 expressionH9c2 cells, MiceAlleviates left ventricular dysfunction and histological abnormalities.[12]
Vitamin C (Ascorbic Acid) AntioxidantAnimal modelsReduces oxidative stress and preserves mitochondrial function.[19]
Glutathione Antioxidant, scavenges free radicalsIn vitro and in vivo studiesDecreases cardiac damage.[9]
Melatonin Potent scavenger of hydroxyl and peroxyl radicalsRatsProtects against anthracycline cardiotoxicity.[9]
Sacubitril/Valsartan Neprilysin inhibitor and angiotensin receptor blockerPreclinical modelsAttenuates doxorubicin-induced myocardial inflammation, fibrosis, and apoptosis.[11]
SGLT2 Inhibitors (e.g., Empagliflozin) Sodium-glucose co-transporter 2 inhibitorsMurine modelsReduces doxorubicin-induced cardiac dysfunction by preventing mitochondrial dysfunction, inflammation, and oxidative stress.[11]

Experimental Protocols

Induction of this compound Cardiotoxicity in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Drug Administration: this compound (or Doxorubicin as a surrogate) is administered via intraperitoneal (i.p.) injection. A cumulative dose of 15-24 mg/kg is often used, which can be given as a single dose or in multiple injections over several weeks to model chronic toxicity.[6]

  • Monitoring: Cardiac function is assessed at baseline and at specified time points after treatment using echocardiography.[13]

  • Endpoint Analysis: At the end of the study, hearts are harvested for histological analysis (e.g., H&E, Masson's trichrome staining), biochemical assays (e.g., oxidative stress markers), and molecular analysis (e.g., Western blotting for apoptotic markers).

Assessment of Cardiac Function by Echocardiography
  • Anesthesia: Mice are anesthetized with isoflurane (1-2%).

  • Procedure: Two-dimensional M-mode echocardiography is performed using a high-frequency ultrasound system. Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the parasternal short-axis view.

  • Calculations: Left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) are calculated as indices of systolic function.

  • Guidelines: A heart rate of >400 beats per minute should be maintained.[13]

Measurement of Cardiac Biomarkers
  • Sample Collection: Blood is collected via cardiac puncture or tail vein sampling into EDTA-coated tubes. Plasma is separated by centrifugation.

  • Biomarkers:

    • Cardiac Troponins (cTnI, cTnT): Sensitive and specific markers of myocardial injury.[14][20]

    • Natriuretic Peptides (NT-proANP, NT-proBNP): Markers of cardiac stress and hypertrophy.[20][21]

  • Assay: Commercially available ELISA kits are used for quantification.[21]

Assessment of Oxidative Stress
  • Tissue Preparation: Heart tissue is homogenized in an appropriate buffer.

  • Assays:

    • Malondialdehyde (MDA) Assay: Measures lipid peroxidation.

    • Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.

    • Glutathione (GSH) Assay: Measures the level of a major intracellular antioxidant.

    • Dihydroethidium (DHE) Staining: Used on frozen heart sections to detect superoxide production in situ.

Mandatory Visualizations

baumycin_c1_cardiotoxicity_pathway Baumycin_C1 This compound Mitochondria Mitochondria Baumycin_C1->Mitochondria Topoisomerase_IIB Topoisomerase IIβ Baumycin_C1->Topoisomerase_IIB ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Lipid_Peroxidation->Apoptosis DNA_Damage->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death Apoptosis->Cardiomyocyte_Death Cardiac_Dysfunction Cardiac Dysfunction Cardiomyocyte_Death->Cardiac_Dysfunction DNA_Double_Strand_Breaks DNA Double-Strand Breaks Topoisomerase_IIB->DNA_Double_Strand_Breaks DNA_Double_Strand_Breaks->Apoptosis

Caption: Signaling pathway of this compound-induced cardiotoxicity.

experimental_workflow Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Baseline_Assessment Baseline Assessment (Echocardiography, Biomarkers) Animal_Model->Baseline_Assessment Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, this compound + Agent) Baseline_Assessment->Treatment_Groups Drug_Administration Drug Administration (i.p. injections) Treatment_Groups->Drug_Administration Monitoring In-life Monitoring (Echocardiography, Body Weight) Drug_Administration->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers, Oxidative Stress) Monitoring->Endpoint

Caption: General experimental workflow for preclinical studies.

logical_relationship cluster_mechanisms Mechanisms cluster_strategies Protective Strategies Cardiotoxicity This compound-Induced Cardiotoxicity ROS_Generation ROS Generation Cardiotoxicity->ROS_Generation TOP2B_Inhibition TOP2B Inhibition Cardiotoxicity->TOP2B_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Cardiotoxicity->Mitochondrial_Dysfunction Antioxidants Antioxidants ROS_Generation->Antioxidants Iron_Chelators Iron Chelators ROS_Generation->Iron_Chelators TOP2B_Inhibitors TOP2B Inhibitors TOP2B_Inhibition->TOP2B_Inhibitors

Caption: Logical relationship between mechanisms and strategies.

References

Validation & Comparative

A Comparative Analysis of Baumycin C1 and Doxorubicin Cytotoxicity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Baumycin C1 and the widely used chemotherapeutic agent, doxorubicin, on breast cancer cells. Due to the limited availability of public data on this compound, this comparison focuses on the established cytotoxic profile of doxorubicin while providing context for the potential activity of this compound based on its structural similarity to the anthracycline class of antibiotics.

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for breast cancer, exerting its potent anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II. This compound is also an antitumor antibiotic and is structurally classified as a daunorubicin analog. Daunorubicin and doxorubicin are closely related anthracyclines, suggesting that this compound likely shares a similar mechanism of action involving DNA interaction and disruption of DNA replication and repair processes.

Quantitative Cytotoxicity Data: Doxorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of doxorubicin in various human breast cancer cell lines as reported in the scientific literature. These values can vary between studies depending on the experimental conditions, such as exposure time and the specific assay used.

Cell LineReceptor StatusDoxorubicin IC50 (µM)
MCF-7 ER+, PR+, HER2-0.69
MDA-MB-231 ER-, PR-, HER2- (Triple-Negative)3.16
T47D ER+, PR+, HER2-8.53
BT474 ER+, PR+, HER2+1.14

Experimental Protocols

The determination of cytotoxicity and IC50 values typically involves the following experimental steps:

1. Cell Culture:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D, BT474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT Assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., doxorubicin). A control group with no drug is also included.

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

3. IC50 Determination:

  • The cell viability data is plotted against the logarithm of the drug concentration.

  • A dose-response curve is generated, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability.

G General Workflow for Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Drug Treatment cluster_2 Viability Measurement (MTT Assay) cluster_3 Data Analysis A Seed breast cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of drug B->C D Incubate for a defined period (e.g., 48h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate percentage cell viability H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: General workflow for determining drug cytotoxicity using an MTT assay.

Mechanism of Action: Doxorubicin and Inferred Mechanism for this compound

Doxorubicin, a well-characterized anthracycline, exerts its cytotoxic effects through a multi-faceted mechanism of action. As a daunorubicin analog, this compound is presumed to operate through similar pathways.

Key Mechanisms:

  • DNA Intercalation: The planar aromatic ring structure of doxorubicin intercalates between DNA base pairs, distorting the double helix structure. This distortion interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This "poisoning" of topoisomerase II leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that triggers apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.

G Mechanism of Action of Doxorubicin cluster_0 Nuclear Events cluster_1 Cytoplasmic Events cluster_2 Cellular Outcomes Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation ROS Generation of Reactive Oxygen Species (ROS) Dox->ROS TopoII Topoisomerase II Inhibition Intercalation->TopoII ReplicationBlock Replication & Transcription Block Intercalation->ReplicationBlock DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage ReplicationBlock->Apoptosis CellDamage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to cancer cell death.

Conclusion

Doxorubicin remains a potent and widely studied cytotoxic agent against breast cancer, with a well-defined mechanism of action. While direct comparative data for this compound is currently lacking, its structural similarity to daunorubicin strongly suggests a comparable mechanism of action involving DNA intercalation and topoisomerase II inhibition. Further experimental studies are required to elucidate the specific cytotoxic profile and potency of this compound in breast cancer cells to fully assess its therapeutic potential relative to established anthracyclines like doxorubicin. Researchers are encouraged to perform head-to-head in vitro cytotoxicity assays to generate the data needed for a direct comparison.

Comparative Analysis of Baumycin C1 and Other Anthracycline Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of Baumycin C1 with other prominent anthracycline antibiotics, including Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data on the physicochemical properties, mechanisms of action, efficacy, and toxicity of these compounds.

Introduction to Anthracyclines and this compound

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. Their primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death. This compound is an antitumor antibiotic and a known analog of Daunorubicin, produced by Streptomyces coeruleorubidus. While data on commonly used anthracyclines is extensive, information on this compound is less prevalent in publicly accessible literature. This guide aims to collate the available information to facilitate a comparative understanding.

Physicochemical Properties

A clear understanding of the physicochemical properties of these antibiotics is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing new derivatives with improved therapeutic indices.

PropertyThis compoundDoxorubicinDaunorubicinEpirubicinIdarubicin
Molecular Formula C₂₈H₂₉NO₁₁C₂₇H₂₉NO₁₁C₂₇H₂₉NO₁₀C₂₇H₂₉NO₁₁C₂₆H₂₇NO₉
Molecular Weight ( g/mol ) 555.53[1]543.52527.52543.52497.5
Appearance -Red-orange crystalline powderOrange-red crystalline powderRed-orange crystalsRed-orange powder
Solubility -Soluble in water, methanolSoluble in water, methanolSoluble in waterSlightly soluble in water
IUPAC Name N-[(2R,3R,4S,6R)-6-[[(1R,3R)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyl-tetrahydropyran-4-yl]formamide[2](8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione(8S,10S)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione(7S,9S)-9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione

Mechanism of Action

The primary mechanisms of action for anthracyclines are generally conserved across the class, though variations in potency and specificity can occur.

DNA Intercalation and Topoisomerase II Inhibition

Anthracyclines insert themselves between the base pairs of DNA, a process known as intercalation. This distorts the DNA helix and interferes with DNA replication and transcription. Furthermore, they inhibit the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, they prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.

Anthracycline Mechanism of Action Anthracycline Anthracycline Intercalation Intercalation Anthracycline->Intercalation Topoisomerase II Poisoning Topoisomerase II Poisoning Anthracycline->Topoisomerase II Poisoning ROS Generation ROS Generation Anthracycline->ROS Generation DNA DNA DNA->Intercalation Topoisomerase II Topoisomerase II Topoisomerase II->Topoisomerase II Poisoning DNA Damage DNA Damage Intercalation->DNA Damage Topoisomerase II Poisoning->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Figure 1: Simplified signaling pathway of anthracycline-induced apoptosis.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the formation of semiquinone free radicals. These radicals react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and cell membranes.

Efficacy

The cytotoxic efficacy of anthracyclines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While extensive data is available for the well-established anthracyclines, specific IC50 values for this compound are not readily found in publicly available literature. A key study, "Anthracycline Metabolites From Baumycin-Producing Streptomyces Sp. D788. I. Isolation of Antibiotic-Blocked Mutants and Their Characterization," is reported to contain in vitro cytotoxicity data for this compound against L1210 leukemia cells; however, the full text of this article could not be accessed for this review.

AnthracyclineCell LineIC50 (µM)
This compound L1210 (Murine Leukemia)Data not available
Doxorubicin MCF-7 (Breast Cancer)~0.05 - 0.5
A549 (Lung Cancer)~0.1 - 1.0
K562 (Leukemia)~0.01 - 0.1
Daunorubicin HL-60 (Leukemia)~0.01 - 0.1
K562 (Leukemia)~0.01 - 0.2
Epirubicin MCF-7 (Breast Cancer)~0.1 - 0.8
SK-OV-3 (Ovarian Cancer)~0.05 - 0.5
Idarubicin HL-60 (Leukemia)~0.001 - 0.01
K562 (Leukemia)~0.005 - 0.05

Note: The IC50 values presented are approximate ranges from various sources and can vary depending on the specific experimental conditions.

Toxicity

The clinical use of anthracyclines is often limited by their significant side effects, most notably cardiotoxicity.

Toxicity ProfileThis compoundDoxorubicinDaunorubicinEpirubicinIdarubicin
Cardiotoxicity Data not availableHigh risk, cumulative dose-dependentHigh risk, cumulative dose-dependentLower risk compared to DoxorubicinHigh risk, cumulative dose-dependent
Myelosuppression -SevereSevereSevereSevere
Nausea and Vomiting -HighHighModerate to HighHigh
Alopecia -CommonCommonCommonCommon
Mucositis -CommonCommonCommonCommon

The cardiotoxicity of anthracyclines is a major concern and is related to the cumulative dose administered. It can manifest as acute effects, such as arrhythmias, or chronic effects, leading to congestive heart failure. The proposed mechanisms for cardiotoxicity include ROS-induced damage to cardiomyocytes and interference with iron metabolism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of anthracycline antibiotics.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

MTT Assay Workflow Seed Cells Seed Cells Treat with Anthracycline Treat with Anthracycline Seed Cells->Treat with Anthracycline Incubate Incubate Treat with Anthracycline->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Figure 2: General workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the anthracycline antibiotic and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay measures the ability of a compound to displace ethidium bromide (EtBr) from DNA.

  • Prepare DNA-EtBr Complex: Prepare a solution of calf thymus DNA and saturate it with ethidium bromide. This complex will exhibit a high fluorescence intensity.

  • Titration: Add increasing concentrations of the anthracycline antibiotic to the DNA-EtBr complex.

  • Fluorescence Measurement: Measure the fluorescence emission of the solution after each addition. If the anthracycline intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the anthracycline to determine the concentration required for 50% fluorescence quenching (IC50).

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase II enzyme, ATP, and the appropriate reaction buffer.

  • Drug Addition: Add the anthracycline antibiotic at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion

While established anthracyclines like Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin are well-characterized, a significant data gap exists for this compound in the public domain. As a daunorubicin analog, it is expected to share a similar mechanism of action, but its specific efficacy and toxicity profile require further investigation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel anthracycline derivatives. Further research is warranted to fully elucidate the therapeutic potential and clinical limitations of this compound.

References

A Comparative Analysis of Topoisomerase II Inhibitors: Doxorubicin, Etoposide, and Mitoxantrone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of prominent topoisomerase II inhibitors. While this guide aims to provide a comparative overview, it is important to note the limited publicly available data on Baumycin C1, preventing its direct comparison with more established agents.

Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that exert their anticancer effects by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1] These drugs function by stabilizing the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of three widely used topoisomerase II inhibitors: doxorubicin, etoposide, and mitoxantrone, focusing on their efficacy, experimental protocols, and underlying signaling pathways.

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxicity of doxorubicin, etoposide, and mitoxantrone has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and experimental conditions. The following tables summarize the IC50 values for each drug in various human cancer cell lines.

Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Conditions
HepG2Hepatocellular Carcinoma12.18 ± 1.8924h, MTT assay[2]
UMUC-3Bladder Cancer5.15 ± 1.1724h, MTT assay[2]
TCCSUPBladder Cancer12.55 ± 1.4724h, MTT assay[2]
BFTC-905Bladder Cancer2.26 ± 0.2924h, MTT assay[2]
HeLaCervical Cancer2.92 ± 0.5724h, MTT assay[2]
MCF-7Breast Cancer2.50 ± 1.7624h, MTT assay[2]
M21Skin Melanoma2.77 ± 0.2024h, MTT assay[2]
HCT116Colon Cancer24.30MTT assay[3]
PC3Prostate Cancer2.64MTT assay[3]
A549Lung Cancer1.5048h, MTT assay[4]
LNCaPProstate Cancer0.2548h, MTT assay[4]

Table 2: IC50 Values of Etoposide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Conditions
HepG2Hepatocellular Carcinoma30.16Not specified[5]
MOLT-3Leukemia0.051Not specified[5]
BGC-823Gastric Cancer43.74 ± 5.13Not specified[5]
HeLaCervical Cancer209.90 ± 13.42Not specified[5]
A549Lung Cancer139.54 ± 7.05Not specified[5]
A549Lung Cancer3.4972h, MTT assay[6]
1A9Ovarian Cancer0.1572h, Not specified[7]
5637Bladder Cancer0.53Not specified[7]
A-375Melanoma0.2472h, ATPlite assay[7]

Table 3: IC50 Values of Mitoxantrone in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Conditions
MDA-MB-231Breast Cancer18Not specified[8]
MCF-7Breast Cancer196Not specified[8]
HL-60Promyelocytic Leukemia52 ng/mL (~100 nM)5 min exposure[9]
K9TCC-PU AXACanine Bladder Cancer~1024h, Not specified[10]
T24Human Bladder Cancer~10024h, Not specified[10]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by topoisomerase II inhibitors.

Materials:

  • Kinetoplast DNA (kDNA)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II reaction buffer

  • ATP solution

  • Stop buffer/gel loading dye

  • Agarose gel and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA.

  • Add the test compound (e.g., doxorubicin, etoposide, or mitoxantrone) at various concentrations.

  • Initiate the reaction by adding purified topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding the stop buffer/gel loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated substrate.

  • Stain the gel with a DNA stain and visualize the bands under UV light to determine the extent of inhibition.[11][12]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cells to be tested

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the topoisomerase II inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13]

Signaling Pathways and Mechanisms of Action

Topoisomerase II inhibitors induce cell death primarily through the activation of apoptotic pathways. The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR), often involving the activation of kinases such as ATM and ATR. This, in turn, can lead to the activation of the tumor suppressor protein p53, which plays a central role in orchestrating the apoptotic cascade.

Doxorubicin's Dual Mechanism

Doxorubicin has a multifaceted mechanism of action. It not only acts as a topoisomerase II poison but also intercalates into DNA, disrupting DNA and RNA synthesis.[15][16] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to its cytotoxicity and cardiotoxic side effects.[15][17]

Doxorubicin_Mechanism Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_DSBs DNA Double-Strand Breaks Topoisomerase_II->DNA_DSBs DNA_Intercalation->DNA_DSBs DNA_Damage Oxidative DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_DSBs->Apoptosis DNA_Damage->Apoptosis

Figure 1. Doxorubicin's multifaceted mechanism of action.

Etoposide-Induced Apoptosis

Etoposide primarily functions by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.[18] This damage activates a signaling cascade that often involves the p53 tumor suppressor protein.[1] P53 can then transactivate pro-apoptotic genes, leading to the activation of caspases and the execution of apoptosis.[18] Some studies suggest that etoposide can also induce apoptosis through p53-independent mitochondrial pathways.[1]

Etoposide_Apoptosis Etoposide Etoposide Topoisomerase_II_DNA_Complex Topoisomerase II-DNA Cleavage Complex Etoposide->Topoisomerase_II_DNA_Complex DNA_DSBs DNA Double-Strand Breaks Topoisomerase_II_DNA_Complex->DNA_DSBs p53_Activation p53 Activation DNA_DSBs->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway p53_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Simplified signaling pathway of etoposide-induced apoptosis.

Mitoxantrone's Mechanism of Action

Mitoxantrone is a synthetic anthracenedione that intercalates into DNA and is a potent inhibitor of topoisomerase II.[19][20] Its mechanism of action is primarily attributed to the induction of DNA strand breaks.[21] Unlike doxorubicin, mitoxantrone is reported to have a lower potential for generating free radicals, which may contribute to its different toxicity profile, particularly with respect to cardiotoxicity.[21]

Mitoxantrone_Workflow Mitoxantrone Mitoxantrone DNA_Intercalation DNA Intercalation Mitoxantrone->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Mitoxantrone->Topoisomerase_II_Inhibition DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3. Experimental workflow for assessing mitoxantrone's effect.

References

Independent validation of published Baumycin C1 research

A Comparative Guide to Using a Certified Baumycin C1 Reference Standard for Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a certified Baumycin C1 reference standard with other common alternatives for the validation of analytical assays. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of reference standards for the quantification of anthracycline antibiotics.

Introduction to this compound and its Analogs

This compound is an antitumor antibiotic belonging to the anthracycline class, a critical group of chemotherapeutic agents used in the treatment of numerous cancers.[1][2] Like its more well-known analogs, doxorubicin and daunorubicin, this compound is produced by species of Streptomyces.[2] Anthracyclines exert their cytotoxic effects through the inhibition of DNA and RNA synthesis.[3][4] Given their potent activity, the accurate quantification of these compounds in research and pharmaceutical development is paramount, necessitating the use of highly pure, certified reference standards for assay validation.

While doxorubicin and daunorubicin are the most clinically important anthracyclines, the broader family includes a variety of structurally related compounds.[5] A certified this compound reference standard allows for the precise and accurate validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound and potentially other related anthracyclines.

Comparison of Reference Standards for Assay Validation

The choice of a reference standard is critical for establishing the reliability and accuracy of an analytical method. While a certified this compound standard is the ideal choice for assays specifically targeting this compound, doxorubicin and daunorubicin hydrochloride are often used as reference standards for broader anthracycline assays.[3][6][7] The United States Pharmacopeia (USP) provides reference standards for both doxorubicin hydrochloride and daunorubicin hydrochloride for use in quality tests and assays.[3][6][8]

The following table summarizes typical analytical method validation parameters that can be expected when using a certified anthracycline reference standard. The data is representative of performance characteristics for HPLC or LC-MS/MS methods used for the quantification of anthracyclines in various matrices.[9][10][11]

Parameter Typical Acceptance Criteria Representative Performance Data (Anthracyclines)
Linearity (R²) ≥ 0.990.995 - 0.999
Accuracy (% Recovery) 80 - 120% (90 - 110% for drug substance)95.2 - 104.5%
Precision (% RSD) ≤ 15% (≤ 2% for drug substance)Intra-day: 1.5 - 5.8%Inter-day: 2.1 - 7.3%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Varies by analyte and instrument (e.g., 4-10 ng/mL for doxorubicin in biological matrices)[9]
Specificity No interference at the retention time of the analytePeak purity and resolution from other components
Robustness Consistent results with small, deliberate variations in method parameters%RSD < 5% for minor changes in mobile phase composition, pH, or flow rate

Experimental Protocols

The following are generalized protocols for the validation of an HPLC assay for the quantification of an anthracycline, such as this compound, using a certified reference standard.

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh a suitable amount of the certified this compound reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the expected concentration range of the assay.

Chromatographic Conditions (Example for HPLC)
  • Column: A C18 reversed-phase column is commonly used for anthracycline analysis.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.2) and an organic solvent (e.g., acetonitrile) is typical.[8]

  • Flow Rate: A flow rate of approximately 1.0 - 1.5 mL/min is generally used.[8]

  • Detection: UV-Vis detection at a wavelength of 254 nm is often employed.[8]

  • Injection Volume: Typically 5-20 µL.

Validation Parameters
  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Analyze samples with known concentrations of this compound (spiked samples) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample at different concentrations on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.

  • Specificity: Analyze a blank sample (matrix without the analyte) and a sample spiked with potential impurities or related compounds to ensure no interfering peaks are present at the retention time of this compound.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the processes involved, the following diagrams illustrate a typical assay validation workflow and the general mechanism of action for anthracycline antibiotics.

Assay_Validation_Workflow Assay Validation Workflow Using a Certified Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters ref_std Certified this compound Reference Standard stock_sol Prepare Primary Stock Solution ref_std->stock_sol work_std Prepare Working Standard Solutions stock_sol->work_std hplc HPLC/LC-MS/MS Analysis work_std->hplc cal_curve Generate Calibration Curve hplc->cal_curve linearity Linearity cal_curve->linearity accuracy Accuracy cal_curve->accuracy precision Precision cal_curve->precision specificity Specificity cal_curve->specificity loq LOQ cal_curve->loq robustness Robustness cal_curve->robustness

Caption: Workflow for assay validation using a certified reference standard.

Anthracycline_Mechanism General Mechanism of Action for Anthracyclines anthracycline Anthracycline (e.g., this compound) dna_intercalation Intercalation into DNA anthracycline->dna_intercalation topoisomerase_ii Inhibition of Topoisomerase II anthracycline->topoisomerase_ii ros_formation Generation of Reactive Oxygen Species (ROS) anthracycline->ros_formation dna_damage DNA Damage & Replication Block dna_intercalation->dna_damage topoisomerase_ii->dna_damage ros_formation->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Caption: Simplified signaling pathway of anthracycline antibiotics.

Conclusion

The use of a certified this compound reference standard is essential for the accurate and reliable validation of analytical assays for this specific anthracycline. In cases where a direct comparison or a broader anthracycline assay is required, certified reference standards of doxorubicin and daunorubicin serve as excellent alternatives. The validation protocols and performance expectations outlined in this guide provide a solid framework for researchers to develop robust analytical methods for the quantification of these potent antitumor agents.

References

A Head-to-Head Comparison of Baumycin C1 and Epirubicin in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acute leukemia treatment, anthracycline antibiotics represent a cornerstone of chemotherapy regimens. This guide provides a comparative analysis of two such agents: Baumycin C1 and the well-established drug, epirubicin. The following sections detail their mechanisms of action, present available in-vitro efficacy data in leukemia cell lines, and outline the experimental protocols used to generate this data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two compounds.

Comparative Efficacy in Leukemia Cell Lines

While direct head-to-head studies are limited, this section summarizes the available data on the cytotoxic effects of this compound and epirubicin on various leukemia cell lines. The data is presented to highlight the potency of each compound in inducing cell death and inhibiting proliferation.

DrugCell LineAssayEndpointResultCitation
This compound (Boanmycin) KG1α, HL60 (AML)CCK-8Cell ViabilitySignificant inhibition of cell proliferation[1]
HL60 (AML)Colony FormationProliferationInhibition of colony formation[1]
KG1α, HL60 (AML)Flow Cytometry (Annexin V)ApoptosisInduction of apoptosis[1]
Epirubicin U-87 (Glioma - as a proxy for cancer cell lines)MTT AssayCell Viability (IC50)6.3 µM[2]
SIM-A9 (Microglia), 4T1 (Breast Cancer)Annexin VCell Death (CC50)1.0 µM (SIM-A9), 5 µM (4T1)[3]
MCF-7 (Breast Cancer)DNA FragmentationApoptosisInduction of apoptosis[4]

Mechanisms of Action: A Comparative Overview

Both this compound and epirubicin are anthracycline antibiotics that exert their anticancer effects primarily through interaction with DNA. However, nuances in their mechanisms may contribute to differential efficacy and toxicity profiles.

Epirubicin acts through several established mechanisms[5][6][7]:

  • DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA and RNA synthesis.

  • Topoisomerase II Inhibition: Epirubicin stabilizes the complex between DNA and topoisomerase II, leading to DNA strand breaks that trigger cell death.

  • Free Radical Generation: The drug can generate reactive oxygen species that damage cellular components, including DNA and membranes.

The mechanism of This compound is understood to be similar to other anthracyclines, primarily involving DNA intercalation and topoisomerase II inhibition, leading to the induction of apoptosis[1].

Signaling Pathways

The cytotoxic effects of both drugs converge on the induction of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells. The diagram below illustrates a simplified, generalized apoptotic pathway initiated by DNA damage, a common outcome of treatment with anthracyclines like this compound and epirubicin.

cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome Baumycin_C1 This compound Topoisomerase_II_Inhibition Topoisomerase II Inhibition Baumycin_C1->Topoisomerase_II_Inhibition Epirubicin Epirubicin Epirubicin->Topoisomerase_II_Inhibition DNA_Damage DNA Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Topoisomerase_II_Inhibition->DNA_Damage Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Cytochrome_c_Release Cytochrome c Release Bax_Upregulation->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized apoptotic pathway induced by this compound and Epirubicin.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a head-to-head comparison of two cytotoxic agents in leukemia cell lines.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Leukemia Cell Line Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Drug_Preparation Preparation of this compound and Epirubicin Drug_Treatment Treatment with Drugs (Varying Concentrations) Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Drug_Treatment->Cell_Cycle_Assay Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for comparing this compound and Epirubicin in leukemia cells.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on leukemia cells.

  • Cell Seeding: Leukemia cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or epirubicin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[8][9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Leukemia cells are treated with the compounds as described for the viability assay. After the incubation period, both adherent and floating cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cells are resuspended in 1X Binding Buffer, and Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8][10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.

  • Fixation: The cell pellet is resuspended in cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

  • Staining: The fixed cells are centrifuged, the ethanol is removed, and the cells are washed with PBS. The cell pellet is then resuspended in a PI staining solution containing RNase A.

  • Incubation: The cells are incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.[8][11]

References

A Comparative Guide to the Antitumor Activity of Anthracyclines, with Reference to Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for prominent anthracycline antibiotics, a class of potent antitumor agents. Due to the limited availability of specific experimental results for Baumycin C1, this document leverages comprehensive data from well-characterized anthracyclines such as Doxorubicin, Daunorubicin, and Epirubicin to provide a valuable comparative context for researchers. This compound is understood to be an anthracycline antibiotic, and as such, is expected to share a similar mechanism of action with these extensively studied compounds.

Data Summary: In Vitro Cytotoxicity of Anthracyclines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracyclines against a range of human cancer cell lines. This data is crucial for assessing the in vitro potency of these compounds and provides a benchmark for evaluating novel derivatives like this compound.

AnthracyclineCell LineCancer TypeIC50 (µM)Citation
Doxorubicin BFTC-905Bladder Cancer2.26 ± 0.29[1]
MCF-7Breast Cancer2.50 ± 1.76[1]
M21Skin Melanoma2.77 ± 0.20[1]
HeLaCervical Carcinoma2.92 ± 0.57[1]
UMUC-3Bladder Cancer5.15 ± 1.17[1]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[1]
TCCSUPBladder Cancer12.55 ± 1.47[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
PC3Prostate Cancer8.00[2]
LNCaPProstate Cancer0.25[2]
Daunorubicin HL-60Acute Myeloid Leukemia2.52[3]
U937Acute Myeloid Leukemia1.31[3]
Epirubicin U-87Glioma6.3[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anthracycline efficacy.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the determination of cell viability through the colorimetric MTT assay, a standard method for assessing the cytotoxic effects of chemotherapeutic agents.[5][6]

Materials:

  • Cancer cell line of choice

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin (or other anthracycline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.[5]

  • Drug Treatment: A serial dilution of the anthracycline is prepared in culture medium. The existing medium is removed from the cells and replaced with the drug-containing medium. Control wells with medium alone and vehicle control are included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the treatment period, the drug-containing medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for 3-4 hours, protected from light.[5][6]

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study using a mouse xenograft model to evaluate the antitumor activity of an anthracycline.[7][8]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., MCF-7 for breast cancer)

  • Doxorubicin (or other anthracycline) formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.[9]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.[7][9]

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The anthracycline is administered via a specified route (e.g., intravenous injection) and schedule.[7]

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition. Mouse survival and body weight are also monitored as indicators of toxicity.[8][10]

  • Histological Analysis: At the end of the study, tumors and major organs can be harvested for histological examination to assess drug efficacy and toxicity.[7]

Signaling Pathways and Mechanisms of Action

Anthracyclines exert their potent antitumor effects through a multi-faceted mechanism of action, primarily centered on the disruption of DNA replication and the induction of programmed cell death (apoptosis).

General Mechanism of Anthracycline Action

The primary mechanisms of anthracycline-induced cytotoxicity include:

  • DNA Intercalation: The planar ring structure of anthracyclines intercalates between DNA base pairs, obstructing DNA and RNA synthesis.[11]

  • Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.[11]

  • Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the production of ROS which can damage DNA, proteins, and lipids.[11]

Anthracycline_Mechanism_of_Action Anthracycline Anthracycline (e.g., Doxorubicin) DNA Cellular DNA Anthracycline->DNA Intercalation TopoII Topoisomerase II Anthracycline->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generation Replication DNA Replication & Transcription Block DNA->Replication DSB DNA Double-Strand Breaks TopoII->DSB CellDamage Cellular Damage (Lipids, Proteins) ROS->CellDamage Apoptosis Apoptosis Replication->Apoptosis DSB->Apoptosis CellDamage->Apoptosis

Caption: General mechanism of action for anthracycline antibiotics.

Doxorubicin-Induced Apoptotic Signaling Pathway

Doxorubicin and other anthracyclines are potent inducers of apoptosis. A key pathway involved is the intrinsic, or mitochondrial, pathway of apoptosis.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Doxorubicin.

Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like this compound against cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Dilution (e.g., this compound) Treatment Drug Treatment (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro cytotoxicity screening.

References

Safety Operating Guide

Navigating the Safe Disposal of Baumycin C1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of potent compounds like Baumycin C1, an antitumor antibiotic, are paramount to ensuring laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and all associated materials must be treated as hazardous waste. Adherence to stringent disposal protocols is not only a regulatory requirement but a cornerstone of responsible scientific practice.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety goggles. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulate matter.

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the safe disposal of this compound and contaminated materials. This protocol is based on the general guidelines for cytotoxic agents and the specific handling instructions for closely related anthracycline antibiotics like Daunorubicin.

  • Segregation: All materials that have come into contact with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipettes, syringes), and personal protective equipment, must be segregated from non-hazardous waste streams.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials, such as gloves, gowns, and empty vials, into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste to prevent unforeseen reactions.

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container that is specifically labeled for cytotoxic waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name, "this compound."

  • Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal contractor. Inform the contractor of the nature of the waste to ensure it is handled and disposed of in accordance with all local, state, and federal regulations. The primary recommended method for the ultimate disposal of cytotoxic waste is high-temperature incineration at an approved facility.[1]

Quantitative Data Summary

ParameterValueReference
UN Number2811
Hazard Class6.1 (Toxic)[1]
Packing GroupIII[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the chemical neutralization of this compound in a laboratory setting. The established and recommended procedure is disposal via a certified hazardous waste management service. Research into the degradation of anthracyclines has explored methods such as alkaline hydrolysis and chemical oxidation, but these are not yet approved for routine laboratory disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE A->B C Segregate Contaminated Materials B->C D Solid Waste Collection C->D E Liquid Waste Collection C->E F Sharps Waste Collection C->F G Label Waste Containers (Hazardous, Cytotoxic, this compound) D->G E->G F->G H Store in Designated Secure Area G->H I Arrange for Licensed Waste Disposal H->I J End: Proper Disposal Complete I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Baumycin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Baumycin C1. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a potent compound that requires careful handling to avoid exposure. The substance is classified with the following hazards:

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Respiratory IrritationH335: May cause respiratory irritation[1]
Acute Oral ToxicityH302: Harmful if swallowed[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile)[2]
Eye/Face Protection Tightly fitting safety goggles with side-shields[2]
Skin and Body Protection Protective clothing, such as a lab coat.[1]
Respiratory Protection Use in a well-ventilated area. For handling that may generate dust or aerosols, a respirator may be required.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the entire lifecycle of this compound in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] The container should be kept tightly closed.[1][2]

  • Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.

Preparation and Handling
  • Controlled Environment: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Preventing Contamination: Before opening the vial, centrifuge it to ensure that the compound is collected at the bottom.[3]

  • Weighing and Solution Preparation:

    • Use non-sparking tools to handle the solid compound.

    • To prevent the build-up of electrostatic charge, take appropriate precautionary measures.

    • When preparing stock solutions, select an appropriate solvent based on experimental needs.

    • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.

    • Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal
  • Waste Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Place all hazardous waste into clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.[1]

Workflow for Handling this compound

BaumycinC1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Receive Receive & Inspect Store Store Appropriately Receive->Store Don_PPE Don PPE Store->Don_PPE Prepare_Workstation Prepare Workstation (Fume Hood) Don_PPE->Prepare_Workstation Handle_Compound Handle Compound (Weigh, Prepare Solution) Prepare_Workstation->Handle_Compound Decontaminate Decontaminate Work Area Handle_Compound->Decontaminate Collect_Waste Collect Hazardous Waste Handle_Compound->Collect_Waste Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Doff_PPE->Collect_Waste Dispose Dispose via Approved Vendor Collect_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.